molecular formula C7H13NO3 B12424378 N-Isovaleroylglycine-d2

N-Isovaleroylglycine-d2

Cat. No.: B12424378
M. Wt: 161.20 g/mol
InChI Key: ZRQXMKMBBMNNQC-APZFVMQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methylbutyryl)glycine-2,2-d2 (CAS 1219795-09-1) is a deuterium-labeled stable isotope with a molecular formula of C7H11D2NO3 and a molecular weight of 161.2 g/mol . It is primarily used in research as an internal standard in mass spectrometry-based assays, particularly in the field of inborn errors of metabolism. This compound is the labeled analog of 2-methylbutyrylglycine, which is a key diagnostic marker for 2-methylbutyrylglycinuria, also known as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) . This rare autosomal recessive disorder involves a defect in the isoleucine catabolic pathway, leading to the accumulation of specific metabolites . The deuterated standard enables precise quantification of the endogenous metabolite in biological samples like urine or blood plasma, facilitating accurate diagnosis and research into this condition . The product requires storage at 2-8°C . This chemical is for Research Use Only and is not intended for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2,2-dideuterio-2-(3-methylbutanoylamino)acetic acid

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/i4D2

InChI Key

ZRQXMKMBBMNNQC-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of N-Isovaleroylglycine-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovaleroylglycine-d2, the deuterium-labeled analogue of N-isovalerylglycine, serves a critical role in modern biomedical and diagnostic sciences. Its primary biological significance lies in its application as a stable isotope-labeled internal standard for the accurate quantification of N-isovalerylglycine in biological matrices. This is of paramount importance in the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder of leucine catabolism. This technical guide provides a comprehensive overview of the biological context of N-isovalerylglycine, the analytical methodologies employing its deuterated counterpart, and the clinical relevance of its precise measurement.

Introduction: The Metabolic Basis of Isovaleric Acidemia and the Role of N-Isovaleroylglycine

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzyme catalyzes a crucial step in the catabolism of the branched-chain amino acid leucine: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[3][4] A deficiency in IVD leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, 3-hydroxyisovaleric acid, and isovalerylcarnitine.[2][4]

The accumulation of these metabolites is toxic, leading to a range of clinical presentations, from severe neonatal-onset ketoacidosis to a chronic intermittent form and even asymptomatic individuals identified through newborn screening.[1][2] A key detoxification pathway in the body involves the conjugation of the excess isovaleryl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase, to form the non-toxic and water-soluble compound N-isovalerylglycine, which is then excreted in the urine.[5][6] Consequently, elevated levels of N-isovalerylglycine in urine and blood are a hallmark biochemical indicator of IVA.[1][3]

This compound: The Gold Standard for Quantitative Analysis

The accurate measurement of N-isovalerylglycine is crucial for the diagnosis, monitoring, and management of IVA. Stable isotope dilution analysis using a deuterated internal standard is the gold standard for quantitative mass spectrometry. This compound, being chemically identical to the endogenous analyte but with a different mass, is the ideal internal standard for this purpose.

The use of a deuterated internal standard corrects for variability in sample preparation, matrix effects (ion suppression or enhancement in the mass spectrometer source), and instrument response, thereby ensuring the accuracy and precision of the quantitative results.

Quantitative Data in Isovaleric Acidemia

The concentration of N-isovalerylglycine is significantly elevated in individuals with IVA compared to healthy controls. The following tables summarize typical quantitative data found in the literature.

Table 1: Urinary N-Isovaleroylglycine Concentrations

Patient GroupN-Isovaleroylglycine Concentration (mmol/mol creatinine)Reference
Healthy ControlsNot typically detected or at very low levels[7]
IVA Patients (Metabolically Mild/Intermediate)15 to 195[8]
IVA Patients (Metabolically Severe)Up to 3300[8]
IVA Patient (Case Study 1)3200
IVA Patient (Case Study 2)1050

Table 2: Amniotic Fluid N-Isovaleroylglycine Concentrations for Prenatal Diagnosis

Pregnancy StatusN-Isovaleroylglycine Concentration (ng/mL)Reference
Normal Pregnancy (11 cases)Not detected (one case at 6 ng/mL)[7]
At-risk Pregnancy (Affected Fetus, 2 cases)957 and 556[7]
At-risk Pregnancy (Unaffected Fetus, 3 cases)18, 18, and 17[7]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of N-isovalerylglycine using this compound as an internal standard.

Analysis of N-Isovaleroylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a composite based on established methods for organic acid analysis in urine.

4.1.1. Sample Preparation and Derivatization

  • Sample Collection: Collect a random urine sample in a sterile, preservative-free container. Store the sample at -20°C until analysis.

  • Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound solution (concentration will depend on the expected range of the analyte and instrument sensitivity).

  • Acidification: Adjust the pH of the urine sample to <2 with 5M HCl.

  • Extraction: Perform a liquid-liquid extraction with ethyl acetate. Vortex the sample vigorously and centrifuge to separate the phases. Collect the organic (upper) layer. Repeat the extraction process.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

4.1.2. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivatives of N-isovalerylglycine and this compound.

Analysis of Acylcarnitines and Acylglycines in Dried Blood Spots (DBS) by LC-MS/MS for Newborn Screening

This protocol is a representative workflow for newborn screening applications.

4.2.1. Sample Preparation

  • DBS Punching: Punch a 3 mm disk from the dried blood spot into a 96-well microtiter plate.

  • Extraction and Internal Standard Addition: Add 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards, including this compound, to each well.

  • Elution: Agitate the plate on a shaker for 30 minutes at room temperature to elute the analytes.

  • Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new 96-well plate.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Derivatization (Butylation): Reconstitute the dried residue in 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes to form butyl esters.

  • Final Preparation: Evaporate the butanolic-HCl and reconstitute the sample in the initial mobile phase for injection.

4.2.2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for N-isovalerylglycine butyl ester and N-isovalerylglycine-d2 butyl ester should be monitored. An example of MRM transitions is provided in Table 3.

Table 3: Exemplary MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Isovaleroylglycine (Butyl Ester)216.286.115
This compound (Butyl Ester)218.286.115

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Mandatory Visualizations

Leucine Catabolism Pathway and the Defect in Isovaleric Acidemia

Leucine_Catabolism cluster_defect Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD G_N_acyltransferase Glycine N-acyltransferase Isovaleryl_CoA->G_N_acyltransferase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Acetyl_CoA Acetyl-CoA Methylcrotonyl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Methylcrotonyl_CoA->Acetoacetate Glycine Glycine Glycine->G_N_acyltransferase IVG N-Isovaleroylglycine (excreted in urine) IVD->Methylcrotonyl_CoA Defect Deficient in Isovaleric Acidemia IVD->Defect G_N_acyltransferase->IVG

Caption: Leucine catabolism pathway illustrating the enzymatic block in IVA.

Experimental Workflow for Newborn Screening of Isovaleric Acidemia

Newborn_Screening_Workflow Start Heel Prick Blood Collection on Filter Paper (DBS) Punch Punch 3mm Disc from DBS Start->Punch Extraction Extraction with Methanol + this compound (Internal Standard) Punch->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization LCMSMS LC-MS/MS Analysis (MRM Mode) Derivatization->LCMSMS Data_Analysis Data Analysis: Calculate Analyte/IS Ratio LCMSMS->Data_Analysis Result Compare to Cut-off Values Data_Analysis->Result Normal Normal Result: No Further Action Result->Normal Below Cut-off Abnormal Presumptive Positive: Requires Confirmatory Testing Result->Abnormal Above Cut-off Confirmation Confirmatory Testing: Urine Organic Acid Analysis (GC-MS) and/or Genetic Testing Abnormal->Confirmation Diagnostic_Logic Clinical_Suspicion Clinical Suspicion of IVA (e.g., ketoacidosis, 'sweaty feet' odor) or Abnormal Newborn Screen Biochemical_Testing Biochemical Testing Clinical_Suspicion->Biochemical_Testing Urine_OA Urine Organic Acid Analysis (GC-MS) Biochemical_Testing->Urine_OA Plasma_AC Plasma Acylcarnitine Profile (LC-MS/MS) Biochemical_Testing->Plasma_AC Elevated_IVG Elevated N-Isovaleroylglycine Urine_OA->Elevated_IVG Elevated_C5 Elevated C5-Carnitine (Isovalerylcarnitine) Plasma_AC->Elevated_C5 Diagnosis_Confirmed Diagnosis of Isovaleric Acidemia Confirmed Elevated_IVG->Diagnosis_Confirmed Elevated_C5->Diagnosis_Confirmed Treatment Initiate Treatment: - Leucine-restricted diet - Glycine and/or Carnitine supplementation Diagnosis_Confirmed->Treatment

References

N-Isovaleroylglycine-d2: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for N-Isovaleroylglycine-d2. This deuterated analog of N-Isovaleroylglycine serves as a valuable internal standard for mass spectrometry-based quantitative analysis, aiding in the study of metabolic disorders such as isovaleric acidemia. The incorporation of deuterium at a stable position provides a distinct mass shift, enabling precise differentiation from the endogenous analyte.

Core Concepts and Applications

N-Isovaleroylglycine is an acyl glycine that accumulates in individuals with isovaleric acidemia, an inherited metabolic disorder affecting the breakdown of the amino acid leucine.[1][2] The quantitative analysis of N-Isovaleroylglycine in biological samples is crucial for the diagnosis and monitoring of this condition.[3][4] Deuterated stable isotopes, such as this compound, are the preferred internal standards for such analyses due to their similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in sample processing and instrument response.[5][6][7]

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of glycine-2,2-d2 with isovaleric acid or an activated derivative thereof. The use of glycine-2,2-d2 as the deuterated precursor ensures the stable incorporation of two deuterium atoms on the alpha-carbon of the glycine moiety.

Proposed Synthesis Pathway

A common and effective method for amide bond formation is the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). An alternative approach involves the conversion of isovaleric acid to a more reactive species, such as an acid chloride or an N-hydroxysuccinimide (NHS) ester, followed by reaction with glycine-2,2-d2.

Synthesis_Pathway cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_product Product Isovaleric_Acid Isovaleric Acid Activated_Isovalerate Activated Isovalerate (e.g., Acyl Chloride or NHS Ester) Isovaleric_Acid->Activated_Isovalerate Activation (e.g., SOCl2 or NHS/DCC) Glycine_d2 Glycine-2,2-d2 Coupling_Reaction Amide Bond Formation Glycine_d2->Coupling_Reaction Activated_Isovalerate->Coupling_Reaction N_Isovaleroylglycine_d2 This compound Coupling_Reaction->N_Isovaleroylglycine_d2

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis via N-Hydroxysuccinimide (NHS) Ester

This protocol details the synthesis of this compound starting from isovaleric acid and glycine-2,2-d2 using an NHS ester intermediate.

Materials:

  • Isovaleric acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Glycine-2,2-d2

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Activation of Isovaleric Acid:

    • In a round-bottom flask, dissolve isovaleric acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (1.1 eq) portion-wise while stirring.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash with a small amount of cold DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude isovalerate-NHS ester.

  • Coupling with Glycine-2,2-d2:

    • In a separate flask, dissolve glycine-2,2-d2 (1.0 eq) in a mixture of water and dimethylformamide.

    • Add triethylamine (2.5 eq) to the glycine solution to act as a base.

    • Add the crude isovalerate-NHS ester (dissolved in a small amount of DMF) dropwise to the glycine solution with vigorous stirring.

    • Let the reaction proceed at room temperature overnight.

  • Work-up and Extraction:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents. A multi-step purification strategy is recommended to achieve high purity.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Crude_Product->Recrystallization Column_Chromatography Silica Gel Column Chromatography (e.g., DCM/Methanol gradient) Recrystallization->Column_Chromatography If further purification is needed Final_Purity_Check Purity and Identity Confirmation (NMR, MS, HPLC) Recrystallization->Final_Purity_Check If sufficiently pure Column_Chromatography->Final_Purity_Check Pure_Product Pure this compound Final_Purity_Check->Pure_Product

Caption: General purification workflow for this compound.

Experimental Protocol: Purification

1. Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until turbidity is observed.

  • Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

2. Column Chromatography (if necessary):

  • If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually adding methanol.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

3. Purity and Identity Confirmation:

  • The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

  • The identity and isotopic enrichment should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Data Presentation

The following table summarizes key quantitative data for this compound.

ParameterValueMethod of Determination
Molecular Formula C₇H₁₁D₂NO₃-
Molecular Weight 161.19 g/mol Calculated
Exact Mass 161.0998 DaMass Spectrometry
Isotopic Enrichment ≥ 98 atom % DMass Spectrometry / NMR
Chemical Purity ≥ 98%HPLC
Melting Point 87 - 90 °C (for non-deuterated)[8]Differential Scanning Calorimetry (DSC)
Solubility Soluble in DMSO and Methanol[1]Experimental

Note: The melting point is provided for the non-deuterated analog as a reference. The solubility is also based on the non-deuterated form.

Conclusion

The synthesis and purification of this compound are critical for its application as a reliable internal standard in clinical and research settings. The methods outlined in this guide provide a robust framework for obtaining this deuterated compound with high purity and isotopic enrichment. Careful execution of the experimental protocols and rigorous analytical characterization are paramount to ensure the quality and performance of the final product.

References

Physical and chemical properties of N-Isovaleroylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, biological significance, and analytical methodologies for N-Isovaleroylglycine-d2. This deuterated analog of N-Isovaleroylglycine serves as a valuable internal standard for mass spectrometry-based quantification in clinical and research settings.

Core Physical and Chemical Properties

This compound is the deuterium-labeled form of N-Isovaleroylglycine.[1] The primary difference between the two is the presence of two deuterium atoms on the glycine backbone, which results in a higher molecular weight. This isotopic labeling is crucial for its use as an internal standard in quantitative analyses, as it co-elutes with the endogenous analyte but is distinguishable by its mass-to-charge ratio.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₁D₂NO₃[1]
Molecular Weight161.20 g/mol [1]

Table 2: Physical and Chemical Properties of N-Isovaleroylglycine

PropertyValueSource
Molecular FormulaC₇H₁₃NO₃[2][3][4]
Molecular Weight159.18 g/mol [2][3]
Melting Point87 - 90 °C[2]
Physical DescriptionSolid[2]
SolubilityDMSO: 5 mg/ml, Methanol: 1 mg/ml[4]
XLogP31.5[2]

Biological Significance and Metabolic Pathway

N-Isovaleroylglycine is a naturally occurring acylglycine that is a key biomarker for the inborn error of metabolism known as isovaleric acidemia.[4][5] This autosomal recessive disorder is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in the catabolism of the branched-chain amino acid, leucine.[5][6]

The accumulation of isovaleryl-CoA due to this enzymatic defect leads to its alternative metabolism through conjugation with glycine, forming N-Isovaleroylglycine, which is then excreted in the urine.[5] Therefore, elevated levels of N-Isovaleroylglycine in urine are a primary diagnostic marker for isovaleric acidemia.[4]

The metabolic pathway leading to the formation of N-Isovaleroylglycine is depicted below.

Metabolic Pathway of Leucine Figure 1: Simplified Metabolic Pathway of Leucine Catabolism Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Branched-chain alpha-keto acid dehydrogenase complex beta_Methylcrotonyl_CoA beta_Methylcrotonyl_CoA Isovaleryl_CoA->beta_Methylcrotonyl_CoA Isovaleryl-CoA dehydrogenase (deficient in IVA) N_Isovaleroylglycine N_Isovaleroylglycine Isovaleryl_CoA->N_Isovaleroylglycine Glycine N-acyltransferase Glycine Glycine Glycine->N_Isovaleroylglycine

Caption: Simplified metabolic pathway of leucine catabolism.

Experimental Protocols

Synthesis of this compound

Materials:

  • Glycine-d2

  • Isovaleryl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: Dissolve glycine-d2 in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine to the solution to act as a base and scavenger for the HCl produced during the reaction.

  • Acylation: Cool the mixture in an ice bath. Slowly add isovaleryl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding 1M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Workflow Figure 2: General Workflow for Synthesis of this compound Start Start: Glycine-d2 & Isovaleryl Chloride Reaction Acylation Reaction (DCM, TEA) Start->Reaction Workup Aqueous Workup (HCl, NaHCO3) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure this compound Analysis->End

Caption: General workflow for the synthesis of this compound.

Analytical Methodology: Quantification by LC-MS/MS

The quantification of N-Isovaleroylglycine in biological samples, such as urine or plasma, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is the ideal internal standard for this analysis.

Sample Preparation:

  • Spiking: A known amount of this compound internal standard is added to the biological sample.

  • Extraction: The analyte and internal standard are extracted from the sample matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Derivatization (Optional): In some methods, derivatization may be employed to improve chromatographic properties or ionization efficiency.

  • Reconstitution: The extracted and dried sample is reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatography: The reconstituted sample is injected into a liquid chromatograph, typically a reverse-phase column, to separate N-Isovaleroylglycine from other matrix components.

  • Ionization: The eluent from the LC is introduced into the mass spectrometer, where the molecules are ionized, usually by electrospray ionization (ESI).

  • Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both N-Isovaleroylglycine and the this compound internal standard.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of N-Isovaleroylglycine in the original sample by referencing a calibration curve.

Analytical Workflow Figure 3: Analytical Workflow for Quantification of N-Isovaleroylglycine Sample Biological Sample (Urine/Plasma) Spike Spike with This compound Sample->Spike Extract Sample Extraction (SPE or LLE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Analytical workflow for N-Isovaleroylglycine quantification.

References

Understanding the Kinetic Isotope Effect of N-Isovaleroylglycine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the kinetic isotope effect (KIE) related to N-Isovaleroylglycine-d2, a deuterated isotopologue of a key biomarker for the inborn error of metabolism, isovaleric acidemia (IVA). While direct experimental data on the KIE of this compound is not presently available in published literature, this document constructs a robust theoretical framework based on established principles of enzyme kinetics, metabolic pathways, and isotopic substitution. We will explore the underlying biochemistry, propose detailed experimental protocols for elucidating the KIE, present hypothetical data based on analogous systems, and visualize the core concepts through signaling pathway and workflow diagrams. This guide serves as a foundational resource for researchers interested in the metabolism of deuterated compounds and their potential therapeutic applications.

Introduction: The Biochemical Context

1.1 Isovaleric Acidemia and N-Isovaleroylglycine

Isovaleric acidemia (IVA) is an autosomal recessive metabolic disorder characterized by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] IVD plays a crucial role in the catabolism of the branched-chain amino acid leucine, specifically catalyzing the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA.[3][4] In individuals with IVA, the impaired function of IVD leads to the accumulation of isovaleryl-CoA and its metabolites.

The body attempts to detoxify the excess isovaleryl-CoA by conjugating it with glycine to form N-isovaleroylglycine, which is then excreted in the urine.[5] Consequently, elevated levels of N-isovaleroylglycine serve as a primary diagnostic marker for IVA.[6][7]

1.2 The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[8] This effect is most pronounced when the isotopic substitution occurs at a position where a chemical bond is broken or formed in the rate-determining step of the reaction—a scenario known as a primary KIE.[9] The substitution of hydrogen (¹H) with deuterium (²H or D) can lead to a significant KIE because it doubles the atomic mass, which can substantially lower the vibrational frequency of the C-H bond and increase the activation energy for bond cleavage.[8][10] The study of KIE is a powerful tool for elucidating reaction mechanisms and is increasingly leveraged in drug development to slow down metabolic processes at specific sites, thereby improving pharmacokinetic profiles.[8]

1.3 this compound and the Hypothetical KIE

This compound is the deuterated form of N-isovaleroylglycine.[11] A kinetic isotope effect would not be observed in the formation of N-isovaleroylglycine itself from isovaleryl-CoA and glycine, as no C-H bonds are broken in this conjugation reaction catalyzed by glycine N-acyltransferase. However, a significant primary KIE is anticipated in the preceding metabolic step: the dehydrogenation of isovaleryl-CoA by IVD.

If the isovaleryl-CoA precursor is deuterated at the α- and/or β-positions, the C-D bond cleavage by IVD would be slower than the corresponding C-H bond cleavage. This would, in turn, reduce the rate of formation of the downstream product, 3-methylcrotonyl-CoA, and potentially alter the flux through the detoxification pathway leading to this compound. This guide will focus on the theoretical KIE of this upstream, rate-limiting enzymatic reaction.

Leucine Catabolism and N-Isovaleroylglycine Formation Pathway

The catabolism of leucine to acetyl-CoA and acetoacetate is a multi-step process occurring within the mitochondria. A deficiency in the IVD enzyme disrupts this pathway, leading to the accumulation of isovaleryl-CoA and its subsequent conversion to N-isovaleroylglycine.

Leucine_Metabolism cluster_pathway Leucine Catabolic Pathway cluster_detox Detoxification Pathway in IVA Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA Isovaleryl-CoA Dehydrogenase (IVD) IVG N-Isovaleroylglycine IsovalerylCoA->IVG Glycine N-acyltransferase Further Further Metabolism MC_CoA->Further Glycine Glycine Glycine->IVG IVD_Deficiency IVD Deficiency (in Isovaleric Acidemia) blocks this step. IVD_Deficiency->IsovalerylCoA

Figure 1: Leucine catabolism and the N-isovaleroylglycine detoxification pathway.

Hypothetical Kinetic Data for Isovaleryl-CoA Dehydrogenase

To quantify the kinetic isotope effect, one would compare the steady-state kinetic parameters of IVD with both the non-deuterated (h-isovaleryl-CoA) and deuterated (d-isovaleryl-CoA) substrates. The following tables summarize hypothetical data that would be expected from such an experiment, assuming deuteration at the α- and β-carbons of the isovaleryl moiety.

Table 1: Hypothetical Steady-State Kinetic Parameters for IVD

Substrate Km (µM) Vmax (µmol/min/mg) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Isovaleryl-CoA (h) 1.0 112.5 84.4 8.44 x 10⁷

| Isovaleryl-CoA-d2 (d) | 1.1 | 28.1 | 21.1 | 1.92 x 10⁷ |

Note: The Km and Vmax for the non-deuterated substrate are based on published values for recombinant human IVD.[12]

Table 2: Calculated Kinetic Isotope Effects

Parameter KIE Value (kH/kD) Interpretation
DVmax 4.0 A significant primary KIE is observed, indicating that C-H(D) bond cleavage is rate-limiting.

| D(Vmax/Km) | 4.4 | This value reflects the KIE on the first irreversible step, confirming that C-H(D) bond cleavage is part of the rate-determining sequence. |

Proposed Experimental Protocols

4.1. In Vitro IVD Enzyme Kinetics Assay

This protocol describes a method to determine the kinetic parameters of IVD using an electron transfer flavoprotein (ETF) reduction assay.

IVD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer (e.g., 100 mM HEPES, pH 7.6) Mix In a cuvette, mix: - Assay Buffer - ETF (e.g., 10 µM) - IVD (e.g., 50 nM) Reagents->Mix Enzyme Purify Recombinant Human IVD and ETF Enzyme->Mix Substrates Prepare stock solutions of: - Isovaleryl-CoA (h) - Isovaleryl-CoA-d2 (d) Initiate Initiate reaction by adding substrate (varying concentrations) Substrates->Initiate Mix->Initiate Monitor Monitor decrease in ETF absorbance at 438 nm (or use a fluorescent probe) Initiate->Monitor Rates Calculate initial reaction rates from absorbance change Monitor->Rates Plot Plot rates vs. substrate concentration Rates->Plot Fit Fit data to the Michaelis-Menten equation to determine Km and Vmax Plot->Fit

Figure 2: Experimental workflow for the in vitro IVD kinetics assay.

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.6, 0.5 mM EDTA). Prepare stock solutions of purified recombinant human IVD, electron transfer flavoprotein (ETF), and the substrates (h- and d-isovaleryl-CoA).

  • Assay Mixture: In a temperature-controlled spectrophotometer cuvette, combine the assay buffer, a fixed concentration of ETF (e.g., 10 µM), and a fixed concentration of IVD (e.g., 50 nM).

  • Reaction Initiation: Initiate the reaction by adding the substrate (either h- or d-isovaleryl-CoA) at varying concentrations (e.g., 0.1 to 20 µM).

  • Data Collection: Monitor the reaction by observing the decrease in absorbance of oxidized ETF at 438 nm over time. The rate of ETF reduction is directly proportional to the rate of isovaleryl-CoA dehydrogenation.

  • Data Analysis: Calculate the initial velocity (v₀) for each substrate concentration. Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each isotopic substrate.

  • KIE Calculation: Calculate DVmax and D(Vmax/Km) by taking the ratio of the values obtained for the h- and d-substrates.

4.2. Cell-Based Assay for N-Isovaleroylglycine Formation

This protocol describes a method to assess the impact of the KIE on the formation of N-isovaleroylglycine in a cellular context.

Methodology:

  • Cell Culture: Culture human fibroblasts or hepatocytes in appropriate media. For IVA modeling, cells from a patient with a confirmed IVD deficiency could be used, or IVD expression could be knocked down in a healthy cell line using siRNA.

  • Substrate Loading: Incubate the cells with a medium containing a stable isotope-labeled leucine precursor (e.g., ¹³C-leucine) and either normal glycine or a heavy-isotope labeled glycine (e.g., ¹⁵N-glycine) to facilitate tracking. Divide cells into two groups: one treated with normal isovaleric acid and the other with isovaleric acid-d2.

  • Sample Collection: After a set incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

  • Metabolite Extraction: Perform a metabolite extraction from the supernatant using a method such as protein precipitation with cold methanol followed by centrifugation.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a multiple reaction monitoring (MRM) method to specifically quantify the concentrations of N-isovaleroylglycine and this compound.

  • Data Analysis: Compare the relative amounts of the deuterated and non-deuterated N-isovaleroylglycine formed. A lower rate of formation for the deuterated species would be indicative of an upstream kinetic isotope effect on the IVD-catalyzed step.

Visualizing the Primary Kinetic Isotope Effect

The primary KIE arises from the difference in the zero-point vibrational energy (ZPE) between a C-H bond and a C-D bond. The C-D bond has a lower ZPE due to the greater mass of deuterium. Because the vibrational modes are largely lost in the transition state of the bond-breaking reaction, the C-D bond requires more energy to reach the transition state, resulting in a slower reaction rate.

KIE_Concept cluster_legend Legend start start ts ts end end start->end Reaction Coordinate Reactants Isovaleryl-CoA + ETF TS [Transition State]‡ Reactants->TS ΔG‡ (C-H) ZPE_H ZPE (C-H) Reactants->ZPE_H ZPE_D ZPE (C-D) Reactants->ZPE_D Products 3-MC-CoA + ETF(red) TS->Products ZPE_D->TS ΔG‡ (C-D) l1 --- C-H Pathway l2 --- C-D Pathway

Figure 3: Energy profile diagram illustrating the primary kinetic isotope effect.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for understanding and investigating the kinetic isotope effect of this compound's metabolic precursor. The central hypothesis is that deuteration of isovaleryl-CoA at the positions of C-H bond cleavage will result in a significant primary kinetic isotope effect on the IVD-catalyzed reaction. This would manifest as a slower rate of metabolism for the deuterated substrate, a concept with important implications.

For researchers in drug development, exploiting the KIE could offer a novel therapeutic strategy for IVA. A deuterated form of leucine or a related precursor might slow the production of isovaleryl-CoA, thereby reducing the accumulation of toxic metabolites during metabolic crises. For scientists in metabolic research, the experimental protocols outlined here provide a clear roadmap for validating this hypothesis and quantifying the KIE in this critical metabolic pathway. Future experimental studies are essential to confirm the magnitude of this effect and to explore its potential clinical utility.

References

N-Isovaleroylglycine-d2 as a Biomarker for Metabolic Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isovaleroylglycine and its deuterated internal standard, N-Isovaleroylglycine-d2, as a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder. This document details the underlying metabolic pathways, presents quantitative data, outlines experimental protocols for detection, and discusses the clinical significance of this important biomarker.

Introduction to Isovaleric Acidemia and the Role of N-Isovaleroylglycine

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzyme catalyzes the third step in the breakdown of the branched-chain amino acid leucine, specifically the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[1][3] A defect in IVD leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, 3-hydroxyisovaleric acid, isovalerylcarnitine (C5-carnitine), and N-isovalerylglycine (IVG).[1][2] The accumulation of these metabolites, particularly isovaleric acid, is toxic and can lead to severe metabolic acidosis, neurological damage, and a characteristic "sweaty feet" odor.[2][4]

N-isovalerylglycine is formed as a detoxification product through the conjugation of excess isovaleryl-CoA with glycine.[5] This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) and potentially its paralogue, GLYATL1.[5][6] The resulting N-isovalerylglycine is then excreted in the urine, making it a key and highly specific biomarker for the diagnosis of IVA.[7]

Quantitative Data Presentation

The concentration of N-isovalerylglycine is significantly elevated in individuals with Isovaleric Acidemia compared to healthy individuals. The following tables summarize the quantitative data from various studies across different biological matrices.

Table 1: Urinary N-Isovaleroylglycine Concentrations

PopulationConcentration Range (mmol/mol creatinine)Reference(s)
Healthy/Control0 - 3.7[8]
IVA (Metabolically Mild/Intermediate)15 to 195[3]
IVA (Metabolically Severe)Up to 3300[3]
IVA (Symptomatic)>3400[3]
IVA (Patient Case)4000[9]

Table 2: N-Isovaleroylglycine Concentrations in Dried Blood Spots (DBS)

PopulationConcentration Range (nmol/mL)Reference(s)
Control Newborns0.17 ± 0.03[10]
Newborns on Antibiotics (High C5-carnitine)0.22 ± 0.05[10]
IVA Patients1.3 to 80.0[10]

Table 3: N-Isovaleroylglycine Concentrations in Amniotic Fluid

PopulationConcentration Range (ng/mL)Reference(s)
Normal PregnancyNot detected - 6[11]
Unaffected At-Risk Pregnancy17 - 18[11]
Affected At-Risk Pregnancy (IVA)556 - 957[11]

Metabolic Pathway and Detoxification

The deficiency of isovaleryl-CoA dehydrogenase disrupts the normal catabolism of leucine, leading to the accumulation of isovaleryl-CoA. To mitigate the toxicity of this accumulating metabolite, the body utilizes alternative detoxification pathways, primarily through conjugation with glycine and carnitine.

The following diagram illustrates the metabolic pathway of leucine degradation, highlighting the enzymatic block in Isovaleric Acidemia and the subsequent formation of N-isovalerylglycine.

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD GLYAT Glycine N-acyltransferase (GLYAT/GLYATL1) Isovaleryl_CoA->GLYAT Methylcrotonyl_CoA 3-Methylcrotonyl-CoA TCA_Cycle Further Metabolism Methylcrotonyl_CoA->TCA_Cycle IVD->Methylcrotonyl_CoA Block X Block->Methylcrotonyl_CoA Deficient in IVA Glycine Glycine Glycine->GLYAT N_Isovalerylglycine N-Isovaleroylglycine (Excreted in Urine) GLYAT->N_Isovalerylglycine

Figure 1. Leucine catabolism and N-isovalerylglycine formation in IVA.

Experimental Protocols

The accurate quantification of N-isovalerylglycine is crucial for the diagnosis and management of Isovaleric Acidemia. This is typically achieved using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with the use of a stable isotope-labeled internal standard like this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for the quantification of N-isovalerylglycine from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Urine, Plasma, DBS) Internal_Standard Spike with This compound Internal Standard Sample_Collection->Internal_Standard Extraction Extraction Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->MS_Analysis Quantification Quantification (Peak Area Ratio) MS_Analysis->Quantification Reporting Reporting Results Quantification->Reporting

Figure 2. General workflow for N-isovalerylglycine quantification.
Detailed Methodologies

4.2.1. Sample Preparation

  • Urine:

    • Thaw frozen urine samples to room temperature and vortex.

    • Centrifuge at approximately 2000 x g for 5 minutes to pellet any precipitate.

    • To a 100 µL aliquot of the supernatant, add the this compound internal standard.

    • Acidify the sample with a few drops of 5N HCl.

    • Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate (e.g., 2 x 1 mL).

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Dried Blood Spots (DBS):

    • Punch out a 3.2 mm or 6 mm disc from the dried blood spot card.[12]

    • Place the disc in a microcentrifuge tube or a well of a 96-well plate.

    • Add a methanol-based extraction solution containing the this compound internal standard.

    • Agitate or sonicate the sample to facilitate extraction.

    • Centrifuge to pellet the filter paper and any precipitated proteins.

    • Transfer the supernatant to a new tube or well and evaporate to dryness.

4.2.2. Derivatization for GC-MS Analysis

To increase volatility for GC-MS analysis, N-isovalerylglycine must be derivatized. A common method is silylation:

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

4.2.3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions (Example):

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the N-isovalerylglycine derivative and its deuterated internal standard.

4.2.4. LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.

  • Liquid Chromatograph (LC) Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate N-isovalerylglycine from other matrix components.

    • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometer (MS/MS) Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for N-isovalerylglycine and this compound.

The Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification in mass spectrometry.[6] This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium atoms.

Key advantages of using this compound include:

  • Correction for Matrix Effects: It co-elutes with the endogenous analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.

  • Compensation for Sample Loss: Any loss of analyte during sample preparation (extraction, derivatization) will be mirrored by a proportional loss of the internal standard.

  • Improved Precision and Accuracy: By calculating the ratio of the analyte peak area to the internal standard peak area, variability in injection volume and instrument response can be normalized.

The following diagram illustrates the principle of using a deuterated internal standard in quantitative mass spectrometry.

Internal_Standard_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing & Analysis cluster_quantification Quantification Analyte Endogenous N-Isovaleroylglycine Mix Mix Analyte->Mix IS Known amount of This compound IS->Mix Process Extraction & Analysis (MS) Mix->Process Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Process->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Figure 3. Principle of quantification using a deuterated internal standard.

Conclusion

N-Isovaleroylglycine is a highly specific and sensitive biomarker for the diagnosis and monitoring of Isovaleric Acidemia. Its quantification in biological fluids, particularly urine and dried blood spots, is a cornerstone of newborn screening programs and the ongoing management of affected individuals. The use of a stable isotope-labeled internal standard, this compound, in conjunction with mass spectrometry-based analytical methods, ensures the accuracy and reliability of these critical diagnostic tests. This technical guide provides a foundational understanding for researchers and clinicians working in the field of inborn errors of metabolism and highlights the importance of this biomarker in improving patient outcomes.

References

N-Isovaleroylglycine: A Comprehensive Technical Guide on its Discovery, History, and Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovaleroylglycine (IVG) is a critical biomarker in the diagnosis and management of Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting the leucine catabolic pathway. First identified in 1967, this N-acylglycine represents a key detoxification product, formed by the conjugation of isovaleryl-CoA with glycine. This technical guide provides an in-depth exploration of the discovery and history of IVG as a metabolite, detailing its biochemical significance, the analytical methodologies for its detection, and its role in clinical diagnostics and patient monitoring. Quantitative data are presented in structured tables, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Discovery and Historical Context

The discovery of N-Isovaleroylglycine is intrinsically linked to the identification of Isovaleric Acidemia (IVA), the first recognized organic aciduria. In 1966, Tanaka and colleagues described a new inborn error of metabolism in two siblings who presented with recurrent episodes of vomiting, lethargy, and a characteristic odor of "sweaty feet"[1][2]. This distinctive odor was later attributed to the accumulation of isovaleric acid.

A pivotal breakthrough came in 1967 when Tanaka and Isselbacher isolated and identified a previously unknown compound in large amounts from the urine of these patients.[3][4][5] Through meticulous analytical work, including nuclear magnetic resonance, mass spectrometry, and infrared spectra, they conclusively identified this compound as N-isovalerylglycine.[3] This was the first demonstration of N-isovalerylglycine in any biological material.[3] The presence of this metabolite strongly supported the hypothesis that the enzymatic defect in IVA was at the level of isovaleryl-CoA dehydrogenase (IVD), which is responsible for the conversion of isovaleryl-CoA to β-methylcrotonyl-CoA in the leucine degradation pathway.[3]

The formation of N-isovalerylglycine is now understood as a detoxification mechanism to eliminate the toxic accumulation of isovaleric acid.[6] This discovery laid the foundation for the diagnostic use of urinary IVG and therapeutic strategies involving glycine supplementation to enhance this detoxification pathway.[7][8][9]

Biochemical Pathway of N-Isovaleroylglycine Formation

N-Isovaleroylglycine is an acyl glycine formed from the catabolism of the branched-chain amino acid leucine.[10][11][12] In individuals with a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), the metabolic pathway of leucine is disrupted, leading to the accumulation of isovaleryl-CoA.[1][7][13]

To mitigate the toxicity of accumulating isovaleryl-CoA, the body utilizes an alternative pathway involving glycine conjugation. The enzyme Glycine N-acyltransferase (GLYAT), located in the mitochondria, catalyzes the transfer of the isovaleryl group from isovaleryl-CoA to the amino group of glycine.[11][12][14][15] This reaction forms N-isovalerylglycine, a water-soluble and less toxic compound that can be readily excreted in the urine.[6]

Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) (Deficient in IVA) Isovaleryl_CoA->IVD Normal Pathway GLYAT Glycine N-acyltransferase (GLYAT) Isovaleryl_CoA->GLYAT Detoxification Pathway Toxicity Accumulation and Toxicity Isovaleryl_CoA->Toxicity Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Glycine Glycine Glycine->GLYAT IVG N-Isovaleroylglycine (Excreted in Urine) GLYAT->IVG

Biochemical pathway of N-Isovaleroylglycine formation in Isovaleric Acidemia.

Quantitative Data

The urinary excretion of N-isovalerylglycine is a hallmark of Isovaleric Acidemia.[7] Its concentration can vary significantly depending on the severity of the enzyme deficiency and the individual's metabolic state. Newborn screening programs have identified individuals with milder biochemical phenotypes who may even be asymptomatic.[7]

ParameterMetabolically Mild/Intermediate PhenotypeMetabolically Severe PhenotypeNormal/ControlSource
Urine N-Isovaleroylglycine 15 to 195 mmol/mol creatinineUp to 3300 mmol/mol creatinineNot typically detected[7]
Amniotic Fluid N-Isovaleroylglycine (Affected Fetus) 556 to 957 ng/ml-Not detected or < 6 ng/ml[16]
Amniotic Fluid N-Isovaleroylglycine (Unaffected Fetus at risk) 17 to 18 ng/ml-Not detected or < 6 ng/ml[16]

Experimental Protocols

The identification and quantification of N-isovalerylglycine are crucial for the diagnosis and monitoring of IVA. Several analytical techniques have been developed and refined over the years.

Synthesis of N-Isovaleroylglycine (Reference Standard)

A reference standard is essential for the accurate identification and quantification of N-isovalerylglycine in biological samples. The synthesis is typically achieved by the reaction of isovaleryl chloride with glycine.[3]

Protocol:

  • Dissolve glycine in a suitable alkaline solution.

  • Slowly add isovaleryl chloride to the glycine solution with constant stirring and cooling.

  • Maintain the alkaline pH of the reaction mixture by adding a base as needed.

  • After the reaction is complete, acidify the solution to precipitate the N-isovalerylglycine.

  • Collect the precipitate by filtration and purify it by recrystallization from a suitable solvent system (e.g., ether and ethyl acetate).[3]

  • Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, nuclear magnetic resonance (NMR), and mass spectrometry.[3]

Analysis of N-Isovaleroylglycine in Urine and Amniotic Fluid

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the quantitative analysis of N-isovalerylglycine.

Sample Preparation (Urine/Amniotic Fluid):

  • Acidify the sample (e.g., urine or amniotic fluid) with hydrochloric acid.

  • Extract the N-isovalerylglycine using an organic solvent such as ethyl acetate or diethyl ether.[3]

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatize the residue to increase its volatility for GC-MS analysis. A common method is methylation using diazomethane to form the methyl ester of N-isovalerylglycine.[3] For LC-MS/MS, derivatization may not be necessary.

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature to ensure the separation of analytes.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity and specificity.[16]

Stable Isotope Dilution Analysis: For highly accurate quantification, a stable isotope-labeled internal standard, such as [4,4,4-D3]Isovalerylglycine, is added to the sample before extraction.[16] The ratio of the analyte to the internal standard is measured by mass spectrometry, which corrects for any sample loss during preparation and analysis.[16]

cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Urine or Amniotic Fluid Sample Add_IS Add Stable Isotope Internal Standard Sample->Add_IS Acidify Acidification Add_IS->Acidify Extract Solvent Extraction Acidify->Extract Evaporate Evaporation Extract->Evaporate Derivatize Derivatization (e.g., Methylation) Evaporate->Derivatize LC_MSMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Evaporate->LC_MSMS GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatize->GC_MS Quantification Quantification based on Peak Area Ratios GC_MS->Quantification LC_MSMS->Quantification Diagnosis Diagnosis/Monitoring Quantification->Diagnosis

Experimental workflow for the analysis of N-Isovaleroylglycine.

Clinical Significance and Diagnostic Utility

The measurement of N-isovalerylglycine in urine is a cornerstone in the diagnosis of Isovaleric Acidemia.[7][17] Its presence is a more reliable diagnostic marker than blood levels of isovaleric acid, especially during periods of remission when isovaleric acid levels may be only mildly elevated.[6]

Newborn Screening: Expanded newborn screening programs utilizing tandem mass spectrometry (MS/MS) to detect elevated levels of isovalerylcarnitine (C5-carnitine) in dried blood spots have been instrumental in the early diagnosis of IVA.[2][18] A positive newborn screen for elevated C5-carnitine is typically followed up with urinary organic acid analysis to confirm the diagnosis by identifying the characteristic peak of N-isovalerylglycine.[2][18]

Prenatal Diagnosis: In families with a history of IVA, prenatal diagnosis can be performed by measuring the concentration of N-isovalerylglycine in amniotic fluid.[16] Elevated levels are indicative of an affected fetus, allowing for early intervention and management planning.[16]

Therapeutic Monitoring: Urinary N-isovalerylglycine levels can also be monitored to assess the effectiveness of treatment, which often includes a low-protein diet and supplementation with glycine and/or L-carnitine.[7][8][9] Increased excretion of IVG following glycine supplementation can indicate a positive therapeutic response.[8][9]

Conclusion

The discovery of N-Isovaleroylglycine was a landmark event in the field of inborn errors of metabolism. From its initial identification as an "unknown compound" to its current status as a key diagnostic biomarker for Isovaleric Acidemia, the journey of N-isovalerylglycine highlights the power of analytical chemistry in elucidating disease pathophysiology. For researchers and drug development professionals, a thorough understanding of the history, biochemistry, and analytical methodologies associated with this metabolite is essential for developing improved diagnostic tools and novel therapeutic strategies for individuals with Isovaleric Acidemia and other related metabolic disorders.

References

A Technical Guide to N-Isovaleroylglycine-d2 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of N-Isovaleroylglycine-d2. This deuterated internal standard is a crucial tool for the accurate quantification of N-isovalerylglycine, a significant biomarker in the study of metabolic disorders, particularly isovaleric acidemia.

Introduction to N-Isovaleroylglycine and its Deuterated Analog

N-Isovaleroylglycine is an acylglycine that accumulates in individuals with isovaleric acidemia, an inherited metabolic disorder affecting the leucine catabolism pathway.[1][2] Its detection and quantification in biological fluids are essential for the diagnosis and monitoring of this condition. This compound, a stable isotope-labeled version of the molecule, serves as an ideal internal standard for mass spectrometry-based analytical methods. Its near-identical chemical and physical properties to the endogenous analyte, with a distinct mass difference, allow for precise and accurate quantification by correcting for variations during sample preparation and analysis.[3][4]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound and its other deuterated variants (e.g., d9) for research purposes. The quality and specifications of the product can vary between suppliers. Researchers should carefully consider parameters such as chemical purity and isotopic enrichment to ensure the reliability of their experimental results. Below is a summary of commercially available N-Isovaleroylglycine deuterated standards.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentAvailable Formats
MedChemExpress This compound1219795-09-1C₇H₁₁D₂NO₃161.20>98% (by HPLC)Not specifiedSolid
Santa Cruz Biotechnology N-Iso Valerylglycine-d91330037-21-2C₇H₄D₉NO₃168.24Not specifiedNot specifiedSolid
Toronto Research Chemicals (via Fisher Scientific) N-Iso Valerylglycine-d91330037-21-2C₇H₄D₉NO₃168.24Not specifiedNot specified2.5mg

Note: Data is compiled from publicly available information on supplier websites. For the most current and detailed specifications, it is recommended to consult the Certificate of Analysis (CoA) provided by the supplier for a specific lot number.

Experimental Protocols: Quantification of N-Isovaleroylglycine in Biological Samples using LC-MS/MS

The use of this compound as an internal standard is central to the accurate quantification of N-isovalerylglycine in biological matrices such as urine and blood by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Butylation of Urinary Acylglycines

This protocol is adapted from methodologies described for the analysis of acylglycines in urine.[5]

  • Sample Collection: Collect a random urine sample. For quantitative analysis, it is advisable to normalize the results to creatinine concentration.

  • Internal Standard Spiking: To a defined volume of urine (e.g., 100 µL), add a known amount of this compound solution in a suitable solvent (e.g., methanol).

  • Derivatization with Butanolic HCl:

    • Add 1 mL of 3N butanolic HCl to the urine sample.

    • Incubate the mixture at 65°C for 20 minutes to convert the acylglycines to their butyl esters.

    • After incubation, evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of water/acetonitrile with formic acid).

LC-MS/MS Analysis

The following are general guidelines for setting up an LC-MS/MS method for the analysis of N-isovalerylglycine butyl ester and its deuterated internal standard.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of these compounds.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is typical.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for the detection of the butyl esters of acylglycines.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high selectivity and sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
N-Isovalerylglycine (butyl ester)[M+H]⁺To be determined empiricallyPositive ESI
This compound (butyl ester)[M+H]⁺To be determined empiricallyPositive ESI

Note: The specific m/z values for the precursor and product ions of the butylated derivatives need to be optimized for the specific instrument being used. This typically involves infusing a standard solution of the analyte and its deuterated analog into the mass spectrometer to determine the optimal fragmentation pattern.

Signaling Pathways and Metabolic Context

N-Isovaleroylglycine is a key metabolite in the context of leucine metabolism. A defect in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then conjugated with glycine to form N-isovalerylglycine for excretion.

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Branched-chain amino acid transaminase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA N_Isovaleroylglycine N-Isovaleroylglycine (Excreted) Isovaleryl_CoA->N_Isovaleroylglycine Enzyme_Defect Isovaleryl-CoA Dehydrogenase (Deficient in Isovaleric Acidemia) Detox_Pathway Detoxification Pathway Glycine Glycine Glycine->N_Isovaleroylglycine

Caption: Leucine catabolism and the formation of N-Isovaleroylglycine in Isovaleric Acidemia.

Experimental Workflow for Acylglycine Analysis

The overall workflow for the quantification of N-isovalerylglycine in a research setting involves several key stages, from sample acquisition to data analysis.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Urine) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Derivatization Sample Preparation (e.g., Butylation) IS_Spiking->Derivatization LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Results Results Reporting Data_Processing->Results

Caption: A typical experimental workflow for the quantification of N-isovalerylglycine.

References

N-Isovaleroylglycine-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isovaleroylglycine-d2 is the deuterium-labeled form of N-isovalerylglycine, a key biomarker for the metabolic disorder isovaleric acidemia. This condition is an inborn error of leucine metabolism, characterized by a deficiency of the enzyme isovaleryl-CoA dehydrogenase. The accumulation of isovaleryl-CoA leads to its conjugation with glycine to form N-isovalerylglycine, which is then excreted in the urine. The deuterated form, this compound, is crucial for accurate quantification of its non-labeled counterpart in biological samples, typically serving as an internal standard in mass spectrometry-based assays.

Core Molecular Information

Below is a summary of the key identifiers and properties of this compound.

PropertyValue
CAS Number 1219795-09-1[1]
Molecular Formula C₇H₁₁D₂NO₃[1]
Molecular Weight 161.20 g/mol [1]
IUPAC Name 2,2-dideuterio-2-(3-methylbutanoylamino)acetic acid[2]
Canonical SMILES CC(C)CC(=O)NC([2H])([2H])C(=O)O

Physicochemical and Spectrometric Data

PropertyValue (for N-Isovaleroylglycine)
Melting Point 87 - 90 °C[3]
Solubility DMSO: 5 mg/ml, Methanol: 1 mg/ml[4]
¹H NMR (600 MHz, H₂O, pH 6.98) δ (ppm): 0.92 (d, 6H), 2.00 (m, 1H), 2.17 (d, 2H), 3.74 (s, 2H)[3]
¹³C NMR δ (ppm): 22.5, 25.8, 41.5, 43.6, 173.8, 175.9
MS-MS (Negative Ion Mode) m/z: 74.0249 (100%), 98.0611 (7.20%), 72.04417 (3.10%), 56.01365 (3%), 114.09253 (2.90%)

Leucine Metabolism and Isovaleric Acidemia

The primary relevance of N-isovalerylglycine is in the context of leucine metabolism and the diagnosis of isovaleric acidemia. The following diagram illustrates the catabolic pathway of leucine and the metabolic block that leads to the formation of N-isovalerylglycine.

Leucine_Metabolism cluster_IVA Isovaleric Acidemia (IVA) Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation IVD Deficient Isovaleryl-CoA Dehydrogenase Isovaleryl_CoA->IVD N_Isovaleroylglycine N-Isovaleroylglycine Isovaleryl_CoA->N_Isovaleroylglycine Glycine Conjugation Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Glycine Glycine Glycine->N_Isovaleroylglycine Urine Excreted in Urine N_Isovaleroylglycine->Urine

Caption: Leucine catabolism and the formation of N-isovalerylglycine in isovaleric acidemia.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are often proprietary to the manufacturers and clinical laboratories that perform testing for isovaleric acidemia. However, a general workflow for its use as an internal standard in a quantitative mass spectrometry assay is described below.

General Workflow for Quantification of N-Isovaleroylglycine in Urine

The following diagram outlines the typical steps involved in using this compound for the quantitative analysis of N-isovalerylglycine in a urine sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample add_IS Spike with This compound (Internal Standard) urine_sample->add_IS extraction Solid Phase or Liquid-Liquid Extraction add_IS->extraction derivatization Derivatization (optional) extraction->derivatization lc_separation Liquid Chromatography Separation derivatization->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Workflow for quantitative analysis using an internal standard.

Principle of Use as an Internal Standard:

This compound is an ideal internal standard for the quantification of N-isovalerylglycine because it is chemically identical to the analyte, but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished by a mass spectrometer. By adding a known amount of the deuterated standard to each sample at the beginning of the sample preparation process, any loss of analyte during extraction and analysis can be corrected for. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the concentration of the analyte, leading to more accurate and precise measurements.

References

An In-depth Technical Guide to the Safety and Handling of N-Isovaleroylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Isovaleroylglycine-d2, a deuterated form of a key biomarker associated with the metabolic disorder Isovaleric Acidemia. Given the limited direct data on the deuterated compound, this guide extrapolates from the known properties of N-Isovaleroylglycine and general principles for handling similar laboratory chemicals.

Compound Identification and Properties

This compound is the isotopically labeled version of N-Isovaleroylglycine, where two hydrogen atoms on the glycine moiety have been replaced with deuterium. This labeling is often utilized in metabolic research and diagnostic applications to serve as an internal standard.

Table 1: Physicochemical Properties of N-Isovaleroylglycine and Related Compounds

PropertyN-IsovaleroylglycineThis compound (Calculated)Notes
Molecular Formula C₇H₁₃NO₃C₇H₁₁D₂NO₃Deuterium substitution on the glycine backbone.
Molecular Weight 159.18 g/mol [1][2]Approx. 161.20 g/mol Increased mass due to two deuterium atoms.
Appearance White to off-white solid[2]Assumed to be a white to off-white solid.Physical appearance is unlikely to change with deuteration.
Melting Point 87 - 90 °C[1]Expected to be similar to the non-deuterated form.Isotopic substitution has a minimal effect on melting point.
Solubility Soluble in DMSO (5 mg/ml) and Methanol (1 mg/ml)[3]Expected to have similar solubility.Deuteration does not significantly alter solubility in common organic solvents.
Storage Temperature -20°C[3]Recommended storage at -20°C.To ensure long-term stability.
Stability Stable for ≥ 4 years at -20°C[3]Expected to have similar long-term stability.Stable under recommended storage conditions.

Hazard Identification and Safety Precautions

The safety profile of this compound is primarily inferred from its non-deuterated analogue. The primary hazard identified for N-Isovaleroylglycine is serious eye irritation.

Table 2: GHS Hazard Information for N-Isovaleroylglycine

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
Serious Eye Damage/Eye Irritation (Category 2)
alt text
Warning H319: Causes serious eye irritation.[1]P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P317: If eye irritation persists: Get medical help.
General Handling Guidelines:
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.

Experimental Protocols and Handling Procedures

Generalized Synthesis Workflow

The synthesis would likely involve the acylation of glycine-2,2-d2 with isovaleryl chloride or a similar activated form of isovaleric acid.

G Generalized Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product Glycine-2,2-d2 Glycine-2,2-d2 Acylation Acylation Reaction (in appropriate solvent, with base) Glycine-2,2-d2->Acylation Isovaleryl_Chloride Isovaleryl Chloride Isovaleryl_Chloride->Acylation Quenching Reaction Quenching Acylation->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Crystallization, Chromatography) Evaporation->Purification Final_Product This compound Purification->Final_Product G Leucine Catabolism and N-Isovaleroylglycine Formation cluster_disease Isovaleric Acidemia (IVA) Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Enzyme_Deficiency Isovaleryl-CoA Dehydrogenase (Deficient in IVA) IsovalerylCoA->Enzyme_Deficiency Detox_Pathway Detoxification Pathway IsovalerylCoA->Detox_Pathway MethylcrotonylCoA 3-Methylcrotonyl-CoA Normal_Pathway_End Further Metabolism MethylcrotonylCoA->Normal_Pathway_End Enzyme_Deficiency->MethylcrotonylCoA Normal Pathway NIVG N-Isovaleroylglycine Detox_Pathway->NIVG Glycine N-Acyltransferase Urine Excretion in Urine NIVG->Urine Glycine Glycine Glycine->Detox_Pathway

References

Methodological & Application

Application Note: Quantitative Analysis of N-Isovaleroylglycine in Biological Matrices using N-Isovaleroylglycine-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Isovaleroylglycine (IVG) in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard, N-Isovaleroylglycine-d2 (IVG-d2), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is particularly relevant for researchers studying inborn errors of metabolism, such as Isovaleric Acidemia, where IVG is a key biomarker.

Introduction

N-Isovaleroylglycine is an acylglycine that accumulates in individuals with Isovaleric Acidemia, an inherited metabolic disorder affecting the catabolism of the amino acid leucine. Accurate and precise quantification of IVG in biological fluids is crucial for the diagnosis and monitoring of this condition. The stable isotope dilution technique, employing a deuterated internal standard, is the gold standard for quantitative bioanalysis using mass spectrometry. The deuterated analog, this compound, co-elutes with the endogenous analyte and exhibits nearly identical chemical and physical properties during extraction, chromatography, and ionization. This allows for reliable correction of analytical variability, leading to highly accurate and reproducible results.

Experimental

Materials and Reagents
  • N-Isovaleroylglycine (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Internal Standard Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Isovaleroylglycine and this compound in methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Isovaleroylglycine stock solution with 50:50 methanol:water to create calibration standards.

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile for plasma samples or in 50:50 methanol:water for urine samples.

Sample Preparation

Plasma:

  • To 50 µL of plasma, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine:

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.

  • Combine 20 µL of the urine supernatant with 180 µL of the internal standard working solution in 50:50 methanol:water.

  • Vortex briefly.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation of the analyte from other matrix components.

Time (min)%B
0.05
2.595
3.095
3.15
5.05

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Isovaleroylglycine160.186.115
This compound162.188.115

Results and Discussion

Method Validation

The analytical method was validated for linearity, precision, and accuracy.

Linearity: The calibration curve was linear over the concentration range of 10 to 5000 ng/mL. A linear regression with a 1/x weighting factor was used.

ParameterValue
Concentration Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995

Precision and Accuracy: Intra- and inter-assay precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, and High).

Intra-Assay Precision and Accuracy:

QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (% Recovery)
Low30≤ 15%85 - 115%
Mid300≤ 15%85 - 115%
High3000≤ 15%85 - 115%

Inter-Assay Precision and Accuracy:

QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (% Recovery)
Low30≤ 15%85 - 115%
Mid300≤ 15%85 - 115%
High3000≤ 15%85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add IS Add this compound (Internal Standard) Sample->Add IS Precipitate Protein Precipitation (Plasma) Add IS->Precipitate Dilute Dilution (Urine) Add IS->Dilute Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Dilute->Supernatant Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify

Caption: Experimental workflow for the quantification of N-Isovaleroylglycine.

logical_relationship Analyte N-Isovaleroylglycine (in sample) Process Sample Preparation & LC-MS/MS Analysis Analyte->Process IS This compound (added) IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Variability Analytical Variability (Matrix Effects, Ion Suppression, etc.) Variability->Process Quantification Accurate Quantification Ratio->Quantification

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of N-Isovaleroylglycine in biological samples using this compound as an internal standard. The method is robust, reproducible, and suitable for research applications in the study of metabolic disorders. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the reliability of the quantitative data.

Application Notes and Protocols for the Quantitative Bioanalysis of N-Isovaleroylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovaleroylglycine is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting the leucine catabolism pathway. Accurate and precise quantification of N-Isovaleroylglycine in biological matrices is essential for clinical diagnostics and research. N-Isovaleroylglycine-d2, a stable isotope-labeled derivative, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and reproducibility by correcting for matrix effects and variations during sample processing.

This document provides a detailed protocol for the quantitative bioanalysis of N-Isovaleroylglycine in human plasma using this compound as an internal standard. The described method is intended for research and analytical applications.

Biochemical Context: Leucine Catabolism Pathway

N-Isovaleroylglycine is an acyl glycine that accumulates due to a deficiency in the enzyme isovaleryl-CoA dehydrogenase (IVD), a key enzyme in the catabolism of the branched-chain amino acid, leucine. This enzymatic block leads to the accumulation of isovaleryl-CoA, which is then alternatively metabolized to N-Isovaleroylglycine and other metabolites.

Leucine_Catabolism_Pathway cluster_key Key Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD (deficient in Isovaleric Acidemia) IVG N-Isovaleroylglycine Isovaleryl_CoA->IVG Glycine N-acyltransferase Metabolites Further Metabolism Methylcrotonyl_CoA->Metabolites k1 BCAT: Branched-chain amino acid aminotransferase k2 BCKDH: Branched-chain α-ketoacid dehydrogenase k3 IVD: Isovaleryl-CoA dehydrogenase

Figure 1: Simplified Leucine Catabolism Pathway

Experimental Protocol: Quantitative Analysis of N-Isovaleroylglycine in Human Plasma

This protocol outlines a robust LC-MS/MS method for the quantification of N-Isovaleroylglycine in human plasma, utilizing this compound as an internal standard.

Materials and Reagents
  • N-Isovaleroylglycine (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

Preparation of Standard and Quality Control Solutions

2.1. Stock Solutions (1 mg/mL)

  • Prepare stock solutions of N-Isovaleroylglycine and this compound in methanol.

2.2. Working Standard Solutions

  • Serially dilute the N-Isovaleroylglycine stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

2.3. Internal Standard (IS) Working Solution (100 ng/mL)

  • Dilute the this compound stock solution with acetonitrile.

2.4. Calibration Standards and Quality Controls (QCs)

  • Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).

Sample Preparation: Protein Precipitation

The following workflow outlines the sample preparation procedure.

Sample_Preparation_Workflow Start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 150 µL of Internal Standard Working Solution (this compound in ACN) Start->Add_IS Vortex Vortex Mix (5 minutes) Add_IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Figure 2: Sample Preparation Workflow
LC-MS/MS Method

4.1. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

4.2. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Isovaleroylglycine160.176.1
This compound162.176.1

Note: MRM transitions should be optimized for the specific instrument used.

Data Presentation and Method Validation

The following tables summarize the expected performance characteristics of the described method, based on typical results for acylglycine bioanalysis.[1][2]

Table 1: Calibration Curve
AnalyteRange (ng/mL)
N-Isovaleroylglycine1 - 1000> 0.995
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LQC3< 10%± 10%< 10%± 10%
MQC150< 8%± 8%< 8%± 8%
HQC750< 8%± 8%< 8%± 8%
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC385 - 11585 - 115
HQC75085 - 11585 - 115

Conclusion

The presented LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of N-Isovaleroylglycine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy of the results, making this protocol highly suitable for clinical research and diagnostic applications related to Isovaleric Acidemia. The detailed experimental procedure and performance characteristics serve as a valuable resource for researchers and scientists in the field of bioanalysis and drug development.

References

Application of N-Isovaleroylglycine-d2 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Isovaleroylglycine is an acylglycine that serves as a key biomarker for isovaleric acidemia, an inborn error of leucine metabolism.[1][2] It is formed through the conjugation of isovaleryl-CoA, a toxic intermediate of leucine catabolism, with glycine.[1] This detoxification pathway is crucial for mitigating the effects of accumulated isovaleryl-CoA. Stable isotope-labeled compounds are powerful tools for quantifying the rates (fluxes) of metabolic reactions.[3][4] N-Isovaleroylglycine-d2, a deuterated stable isotope of N-Isovaleroylglycine, can be used as a tracer to investigate the dynamics of leucine catabolism and the glycine conjugation pathway.[5]

This document outlines a hypothetical application of this compound in metabolic flux analysis to quantify the rate of its formation, providing insights into the metabolic capacity of the glycine conjugation detoxification pathway.

Principle of the Application

The proposed application uses this compound as an internal standard for the accurate quantification of endogenous N-Isovaleroylglycine produced from a labeled precursor, such as deuterated leucine (e.g., Leucine-d10). By administering a known amount of a deuterated leucine tracer to a cellular system, the rate of appearance of labeled N-Isovaleroylglycine can be measured. This compound is added during sample processing to correct for sample loss and ionization efficiency variations in mass spectrometry analysis, thereby enabling precise quantification of the flux into the glycine conjugation pathway.

Key Applications

  • Quantifying Leucine Catabolism Flux: Determining the rate of conversion of leucine into downstream metabolites, including N-Isovaleroylglycine.

  • Assessing Glycine Conjugation Pathway Activity: Measuring the flux of isovaleryl-CoA being detoxified through glycine conjugation.

  • Drug Development: Evaluating the effect of therapeutic candidates on leucine metabolism and the detoxification of isovaleryl-CoA in isovaleric acidemia and other metabolic disorders.

  • Biomarker Research: Understanding the dynamics of N-Isovaleroylglycine production in various physiological and pathological states.

Experimental Workflow

The general workflow for this metabolic flux analysis experiment is depicted below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture tracer_prep Prepare Leucine-d10 Medium labeling Isotope Labeling with Leucine-d10 tracer_prep->labeling quenching Quench Metabolism labeling->quenching extraction Metabolite Extraction with This compound Spike-in quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc flux_calc Flux Calculation data_proc->flux_calc leucine_catabolism Leucine Leucine aKIC alpha-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH TCA TCA Cycle IsovalerylCoA->TCA IVD IVG N-Isovaleroylglycine IsovalerylCoA->IVG GLYAT Glycine Glycine Glycine->IVG isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_analysis LC-MS/MS Analysis endogenous_IVG Endogenous N-Isovaleroylglycine ms_response Measure Peak Area Ratios endogenous_IVG->ms_response labeled_IVG Labeled N-Isovaleroylglycine (from Leucine-d10) labeled_IVG->ms_response d2_IVG Known amount of This compound d2_IVG->ms_response quantification Calculate Concentration of Labeled N-Isovaleroylglycine ms_response->quantification

References

Application Notes and Protocols for Tracing Fatty Acid Metabolism Pathways using N-Isovaleroylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are invaluable tools for elucidating metabolic pathways in vivo and in vitro.[1][2] N-Isovaleroylglycine-d2 is a deuterated form of N-isovalerylglycine, an acylglycine that is a metabolite of leucine and is involved in fatty acid metabolism.[3] The incorporation of deuterium allows for the sensitive and specific tracing of the isovaleryl moiety as it is metabolized, providing insights into the dynamics of branched-chain fatty acid and leucine metabolism. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer for fatty acid metabolism studies.

N-isovalerylglycine is formed from isovaleryl-CoA, a key intermediate in the degradation of the branched-chain amino acid leucine. Isovaleryl-CoA can also be derived from the oxidation of isovaleric acid. The conjugation of isovaleryl-CoA with glycine to form N-isovalerylglycine is a detoxification pathway that becomes prominent in certain metabolic disorders like isovaleric acidemia, where the normal catabolism of isovaleryl-CoA is impaired.[4][5] By introducing this compound, researchers can trace the fate of the isovaleryl-d2 group, providing a window into the metabolic flux of this pathway.

Principle of this compound Tracing

The core principle involves introducing this compound into a biological system and monitoring its metabolic fate.[6] The deuterium label acts as a "tag" that can be detected by mass spectrometry (MS).[6] By tracking the appearance of the deuterium label in downstream metabolites, it is possible to map the metabolic pathways and quantify the rate of metabolic flux.[6] The stability of the carbon-deuterium bond ensures that the label is retained throughout the metabolic transformations of the isovaleryl moiety.[7]

Applications

  • Investigating branched-chain amino acid metabolism: Tracing the metabolism of the isovaleryl group derived from leucine.

  • Studying fatty acid synthesis and elongation: Assessing the incorporation of the isovaleryl-d2 moiety into fatty acid chains.

  • Elucidating metabolic dysregulation in disease: Probing the pathways affected in metabolic disorders such as isovaleric acidemia and other organic acidurias.[8][9]

  • Drug development: Evaluating the effect of therapeutic agents on fatty acid and amino acid metabolism.

Experimental Design

The choice of experimental design depends on the research question.[1] Common approaches include:

  • Pulse-chase experiments: A single dose (pulse) of this compound is administered, and the appearance and disappearance of the label in various metabolites are monitored over time. This provides information on the kinetics of the metabolic pathway.

  • Continuous infusion: this compound is infused at a constant rate until a steady-state is reached, where the rate of tracer infusion equals its rate of disappearance.[2][10] This allows for the calculation of metabolic flux rates.[11]

Data Presentation

A crucial aspect of metabolic tracing studies is the clear presentation of quantitative data. The following table provides a template for summarizing results from a hypothetical experiment.

MetaboliteUnlabeled (M+0) Concentration (µM)Labeled (M+2) Concentration (µM)Isotopic Enrichment (%)
N-Isovaleroylglycine5.2 ± 0.815.6 ± 2.175.0
Isovaleryl-CoA1.1 ± 0.22.5 ± 0.469.4
3-Methylcrotonyl-CoA0.9 ± 0.11.8 ± 0.366.7
Acetyl-CoA25.3 ± 3.55.1 ± 0.916.7
Palmitate (C16:0)150.7 ± 15.27.5 ± 1.14.7
Stearate (C18:0)85.4 ± 9.83.1 ± 0.63.5

Data are presented as mean ± standard deviation.

Signaling Pathways and Workflows

To visualize the metabolic pathways and experimental procedures, the following diagrams are provided.

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_administration Tracer Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Tracer_Admin Administer this compound (e.g., intravenous infusion) Blood_Sample Collect Blood Samples at Timed Intervals Tracer_Admin->Blood_Sample Tissue_Sample Collect Tissue Samples (optional, terminal) Tracer_Admin->Tissue_Sample Metabolite_Extraction Metabolite Extraction (e.g., Folch method) Blood_Sample->Metabolite_Extraction Tissue_Sample->Metabolite_Extraction Derivatization Derivatization (e.g., silylation) Metabolite_Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis and Isotopologue Distribution LC_MS->Data_Analysis

Caption: General experimental workflow for metabolic tracing.

Experimental Protocols

Protocol 1: In Vivo Tracer Administration and Sample Collection (Rodent Model)

Materials:

  • This compound

  • Sterile saline solution

  • Anesthesia (e.g., isoflurane)

  • Catheters (for infusion and blood collection)

  • Syringe pump

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Liquid nitrogen

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. For infusion studies, surgically implant catheters in a suitable vein (e.g., jugular vein) for infusion and an artery (e.g., carotid artery) for blood sampling. Allow for a recovery period.

  • Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Tracer Administration:

    • Bolus Injection: Administer a single dose of the tracer solution via the venous catheter.

    • Continuous Infusion: Administer a priming bolus dose followed by a constant infusion using a syringe pump to achieve steady-state labeling.[10]

  • Blood Sampling: Collect blood samples (e.g., 100 µL) at predetermined time points before and after tracer administration. Immediately place the samples on ice.

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Tissue Collection (Terminal Studies): At the end of the experiment, anesthetize the animal and collect tissues of interest (e.g., liver, adipose tissue, muscle). Immediately freeze the tissues in liquid nitrogen.

  • Storage: Store plasma and tissue samples at -80°C until analysis.

Protocol 2: Metabolite Extraction and Derivatization

Materials:

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Internal standards

  • Nitrogen gas evaporator

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

Procedure:

  • Sample Preparation: Thaw plasma or homogenize tissue samples on ice.

  • Metabolite Extraction (Folch Method): a. To 50 µL of plasma or homogenized tissue, add 1 mL of a 2:1 (v/v) chloroform:methanol mixture. b. Add internal standards. c. Vortex thoroughly for 1 minute. d. Add 200 µL of water and vortex again. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Collect the lower organic phase (containing lipids) and the upper aqueous phase (containing polar metabolites) into separate tubes.

  • Drying: Evaporate the solvent from both phases under a stream of nitrogen gas.

  • Derivatization (for GC-MS analysis): a. To the dried extracts, add 50 µL of MSTFA and 50 µL of pyridine. b. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Procedure:

  • Chromatographic Separation:

    • Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol).

    • Inject the sample onto an appropriate LC column (e.g., C18 for reversed-phase chromatography).

    • Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in either positive or negative electrospray ionization (ESI) mode.

    • For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[9] Define the precursor and product ion transitions for both the unlabeled (M+0) and labeled (M+2) forms of N-isovalerylglycine and other target metabolites.

    • For untargeted analysis, use a high-resolution mass spectrometer to obtain full scan data and identify labeled metabolites based on their accurate mass and isotopic pattern.

  • Data Analysis:

    • Integrate the peak areas for the M+0 and M+2 isotopologues of each metabolite.

    • Calculate the isotopic enrichment using the formula: Isotopic Enrichment (%) = (Area(M+2) / (Area(M+0) + Area(M+2))) * 100

    • Quantify the absolute concentrations of metabolites using calibration curves generated with authentic standards.

Conclusion

This compound is a promising tracer for investigating the intricate pathways of branched-chain fatty acid and leucine metabolism. The protocols outlined above provide a framework for conducting in vivo and in vitro tracing studies. Careful experimental design, sample handling, and analytical methodology are paramount for obtaining high-quality, reproducible data. The use of stable isotope tracers like this compound will continue to be a cornerstone of metabolic research, offering profound insights into cellular physiology and disease.[6]

References

Application Note: Quantitative Analysis of N-Isovaleroylglycine-d2 in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Isovaleroylglycine in biological matrices, utilizing N-Isovaleroylglycine-d2 as an internal standard. This method is applicable for researchers, scientists, and drug development professionals involved in the study of inborn errors of metabolism, such as isovaleric acidemia, and in pharmacokinetic studies. The protocols provided herein detail sample preparation from plasma and urine, optimized LC-MS/MS parameters, and data analysis procedures.

Introduction

N-Isovaleroylglycine is an N-acylglycine that serves as a key biomarker for the diagnosis and monitoring of isovaleric acidemia, an inherited metabolic disorder affecting the leucine catabolic pathway. Accurate and precise quantification of N-Isovaleroylglycine in biological fluids is crucial for clinical diagnosis and for monitoring the effectiveness of therapeutic interventions. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring high accuracy and precision of the analytical method.[1] This application note provides a comprehensive guide for the development and implementation of a reliable LC-MS/MS method for this purpose.

Experimental

Materials and Reagents
  • N-Isovaleroylglycine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (mixed-mode cation exchange or polymeric reversed-phase)

  • 96-well protein precipitation plates

Instrumentation
  • Liquid Chromatograph: UPLC system capable of binary gradient elution

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Standard Solution Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Isovaleroylglycine and this compound in methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Isovaleroylglycine stock solution with 50:50 methanol:water to create calibration standards.

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration in 50:50 methanol:water.

Sample Preparation
  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

  • Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes to remove particulate matter.

  • To 500 µL of urine supernatant, add the this compound internal standard.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Alternatively, for a simpler approach with less matrix cleanup, a "dilute-and-shoot" method can be employed for urine samples. In this method, 50 µL of urine supernatant is combined with 450 µL of the internal standard working solution, vortexed, and directly injected into the LC-MS/MS system.

LC-MS/MS Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Data Presentation

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of N-Isovaleroylglycine and its deuterated internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
N-Isovaleroylglycine160.176.00.052015
N-Isovaleroylglycine160.185.00.052012
This compound 162.1 78.0 0.05 20 15
This compound 162.1 87.0 0.05 20 12

Note: The bolded transitions are for the internal standard, this compound. The second transition for each compound can be used as a qualifier ion for enhanced specificity.

Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is urine Urine Sample urine->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation Plasma spe Solid Phase Extraction add_is->spe Urine evaporate_reconstitute Evaporate & Reconstitute protein_precipitation->evaporate_reconstitute spe->evaporate_reconstitute lc_separation UPLC Separation evaporate_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: A streamlined workflow for the analysis of N-Isovaleroylglycine.

Signaling Pathway and Logical Relationships

Logical_Relationship cluster_method_development Method Development Logic cluster_relationships Key Relationships Analyte N-Isovaleroylglycine MS Mass Spectrometry Detection Analyte->MS IS This compound IS->MS IS_corrects_Matrix Internal Standard corrects for Matrix Effects & Variability IS->IS_corrects_Matrix Matrix Biological Matrix (Plasma/Urine) SamplePrep Sample Preparation Matrix->SamplePrep Matrix->IS_corrects_Matrix LC Chromatographic Separation SamplePrep->LC LC->MS LC_separates UPLC provides rapid and efficient separation LC->LC_separates Quant Accurate Quantification MS->Quant MS_provides MRM ensures high selectivity and sensitivity MS->MS_provides

Caption: Logical flow of the LC-MS/MS method development.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific tool for the quantitative analysis of N-Isovaleroylglycine in biological matrices. The utilization of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this protocol well-suited for applications in clinical research for the study of inborn errors of metabolism and in pharmaceutical development for monitoring metabolic pathways. The provided experimental protocols and workflows offer a clear and straightforward guide for implementation in the laboratory.

References

Application Notes and Protocols: N-Isovaleroylglycine-d2 in NMR Spectroscopy for Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovaleroylglycine is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting leucine metabolism.[1][2] Accurate quantification and structural confirmation of this metabolite in biological fluids are paramount for clinical management and for understanding the disease's pathophysiology. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information on molecular structure, conformation, and dynamics in solution.[3]

This document outlines the applications of N-Isovaleroylglycine-d2 in NMR spectroscopy, primarily focusing on its use as an internal standard for quantitative analysis (qNMR) and its role in structural verification. The incorporation of deuterium at a non-exchangeable position allows for a distinct NMR signal that does not overlap with the analyte protons, enabling precise quantification.

Principle Application: Quantitative NMR (qNMR)

The core application of this compound is its use as an internal standard for the accurate quantification of endogenous N-Isovaleroylglycine in biological samples such as urine and plasma. In ¹H NMR, the signal intensity is directly proportional to the number of protons giving rise to that signal. By adding a known amount of the deuterated standard to a sample, the concentration of the endogenous analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the standard.

The deuterium substitution shifts the resonance frequency of the attached protons slightly, or in the case of replacing protons, it removes their signals from the ¹H spectrum, leaving only residual, un-deuterated signals which can be used for quantification if their concentration is known precisely. This prevents signal overlap between the standard and the analyte, a common challenge in the analysis of complex biological mixtures.[4]

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for N-Isovaleroylglycine and this compound

The following table summarizes the predicted ¹H chemical shifts for the non-deuterated N-Isovaleroylglycine and highlights the expected changes for the d2 isotopologue. The deuteration is assumed to be on the glycine methylene group for this example, as this is a common synthetic strategy. Actual chemical shifts can vary based on experimental conditions such as solvent, pH, and temperature.

Proton Assignment N-Isovaleroylglycine Chemical Shift (ppm) Multiplicity This compound Chemical Shift (ppm) Multiplicity Notes
Isovaleryl Group
CH(CH₃)₂~0.93Doublet~0.93DoubletUnaffected by deuteration of the glycine moiety.
CH (CH₃)₂~2.03Multiplet~2.03MultipletUnaffected by deuteration.
CH~2.17Doublet~2.17DoubletUnaffected by deuteration.
Glycine Group
NH ~8.15 (in H₂O/D₂O)Triplet~8.15 (in H₂O/D₂O)TripletExchangeable proton, may not be observed in pure D₂O.
CH~3.75DoubletSignal significantly reduced or absent-Site of deuteration. A residual singlet may be observed.

Data for N-Isovaleroylglycine is based on publicly available information from sources such as the Human Metabolome Database and PubChem.[1][5]

Table 2: Quantitative NMR (qNMR) Experimental Parameters
Parameter Recommended Setting Rationale
Spectrometer Frequency ≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Solvent D₂O with a phosphate buffer (e.g., 50 mM, pH 7.0)Mimics physiological pH and ensures reproducibility. D₂O minimizes solvent signal in ¹H NMR.
Internal Standard This compound (known concentration)Provides a reference signal for quantification.
Reference Compound DSS or TSP (optional)For chemical shift referencing (0 ppm).
Pulse Sequence 1D ¹H with water suppression (e.g., PRESAT or NOESYPRESAT)To suppress the large water signal in biological samples.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing protonEnsures complete relaxation of protons for accurate integration.
Number of Scans (ns) 128 or higherTo achieve a sufficient signal-to-noise ratio.
Acquisition Time (at) ≥ 2 secondsTo ensure good digital resolution.
Temperature 298 K (25 °C)For consistency and to minimize temperature-dependent chemical shift variations.

Experimental Protocols

Protocol 1: Sample Preparation for qNMR Analysis of N-Isovaleroylglycine in Urine
  • Urine Sample Collection: Collect a mid-stream urine sample. For quantitative studies, a 24-hour urine collection is recommended to account for diurnal variations.

  • Sample Pre-treatment: Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.

  • Buffer and Standard Addition:

    • In an Eppendorf tube, mix 500 µL of the urine supernatant with 100 µL of a D₂O-based phosphate buffer (e.g., 0.2 M, pH 7.0) to stabilize the pH.

    • Add 50 µL of a stock solution of this compound of a precisely known concentration (e.g., 1 mM). The final concentration of the internal standard should be within the expected range of the analyte concentration.

    • Optionally, add a small amount of a chemical shift reference standard like DSS or TSP.

  • Transfer to NMR Tube: Transfer the final mixture to a 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature for at least 5 minutes before data acquisition.

Protocol 2: NMR Data Acquisition and Processing for qNMR
  • Spectrometer Setup: Tune and shim the spectrometer on the prepared sample to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum using the parameters outlined in Table 2. Ensure a proper water suppression technique is employed.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

  • Signal Integration:

    • Integrate the well-resolved signal of N-Isovaleroylglycine (e.g., the doublet at ~0.93 ppm corresponding to the two methyl groups of the isovaleryl moiety).

    • Integrate the corresponding residual signal of the this compound internal standard.

  • Concentration Calculation: Calculate the concentration of N-Isovaleroylglycine using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * Cstandard

    Where:

    • Canalyte = Concentration of N-Isovaleroylglycine

    • Ianalyte = Integral of the N-Isovaleroylglycine signal

    • Nanalyte = Number of protons for the integrated analyte signal (e.g., 6 for the two methyl groups)

    • Nstandard = Number of protons for the integrated standard signal

    • Istandard = Integral of the this compound signal

    • Cstandard = Concentration of the this compound internal standard

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition & Processing cluster_analysis Data Analysis sample Biological Sample (Urine/Plasma) centrifuge Centrifugation sample->centrifuge buffer Add Buffer (D₂O) centrifuge->buffer standard Add this compound (Internal Standard) buffer->standard nmr_tube Transfer to NMR Tube standard->nmr_tube acquire 1D ¹H NMR Acquisition (with Water Suppression) nmr_tube->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Analyte Concentration integrate->calculate report Report Results calculate->report

Caption: Workflow for quantitative NMR (qNMR) analysis.

Structural_Elucidation_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information h1_nmr ¹H NMR proton_env Proton Environments & Coupling h1_nmr->proton_env c13_nmr ¹³C NMR carbon_backbone Carbon Skeleton c13_nmr->carbon_backbone cosy COSY (¹H-¹H Correlation) proton_connectivity Proton-Proton Connectivity cosy->proton_connectivity hsqc HSQC (¹H-¹³C Correlation) proton_carbon_attachment Direct C-H Attachment hsqc->proton_carbon_attachment final_structure Confirm Structure of N-Isovaleroylglycine proton_env->final_structure carbon_backbone->final_structure proton_connectivity->final_structure proton_carbon_attachment->final_structure

Caption: Logic for structural elucidation using NMR.

Concluding Remarks

The use of this compound as an internal standard in NMR spectroscopy provides a robust and accurate method for the quantification of its endogenous counterpart in biological fluids. This is of significant value for the diagnosis and therapeutic monitoring of isovaleric acidemia. The protocols and data presented herein offer a foundational guide for researchers and clinicians to implement this methodology. Further structural analysis using 2D NMR techniques can unequivocally confirm the identity of the metabolite, ensuring diagnostic accuracy.

References

Application Notes and Protocols for N-Isovaleroylglycine-d2 in Isovaleric Acidemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of N-Isovaleroylglycine-d2 as an internal standard in the quantitative analysis of N-Isovaleroylglycine (IVG) for research in Isovaleric Acidemia (IVA).

Introduction to Isovaleric Acidemia and the Role of N-Isovaleroylglycine

Isovaleric Acidemia (IVA) is an autosomal recessive inherited disorder of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2][3][4] This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, which is responsible for the characteristic "sweaty feet" odor in affected individuals, as well as isovalerylcarnitine (C5) and N-isovalerylglycine (IVG).[1][2][5] IVG is a non-toxic conjugate of isovaleric acid and glycine, and its measurement in urine is a key diagnostic biomarker for IVA.[1][6][7] Quantitative analysis of IVG is crucial for diagnosing, monitoring disease severity, and evaluating the effectiveness of therapeutic interventions, such as dietary leucine restriction and glycine/carnitine supplementation.[8]

Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of IVG in biological matrices by mass spectrometry. They mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby ensuring high-quality data.

Biochemical Pathway of Isovaleric Acidemia

The following diagram illustrates the metabolic pathway of leucine and the enzymatic block in Isovaleric Acidemia, leading to the formation of N-Isovaleroylglycine.

Isovaleric Acidemia Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH IVD_block Isovaleryl-CoA Dehydrogenase (IVD) (Deficient in IVA) Isovaleryl_CoA->IVD_block Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Alternative Pathway Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD_block->Methylcrotonyl_CoA Normal Pathway IVG N-Isovaleroylglycine (Excreted in Urine) Isovaleric_Acid->IVG Glycine Glycine Glycine->IVG

Figure 1: Leucine catabolism and IVA pathway.

Experimental Protocols

Quantification of N-Isovaleroylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the stable isotope dilution method for the analysis of IVG.

a. Materials and Reagents:

  • N-Isovaleroylglycine

  • This compound (Internal Standard)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Diazomethane (for methylation) or other suitable derivatization agent like BSTFA

  • Methanol

  • Urine samples from subjects

b. Sample Preparation and Derivatization Workflow:

GC-MS Sample Preparation start Start: Urine Sample (1 mL) add_is Add this compound (Internal Standard) start->add_is acidify Acidify with HCl to pH 1-2 add_is->acidify extract Extract with Ethyl Acetate (3x) acidify->extract dry Dry organic phase with Anhydrous Sodium Sulfate extract->dry evaporate Evaporate to dryness under Nitrogen dry->evaporate derivatize Derivatize (e.g., Methylation with Diazomethane) evaporate->derivatize reconstitute Reconstitute in Ethyl Acetate derivatize->reconstitute inject Inject into GC-MS reconstitute->inject

Figure 2: GC-MS sample preparation workflow.

c. GC-MS Instrumentation and Parameters (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • N-Isovaleroylglycine (methyl ester): Monitor characteristic ions (e.g., m/z 116, 144, 173)

    • This compound (methyl ester): Monitor corresponding shifted ions (e.g., m/z 118, 146, 175)

d. Data Analysis:

  • Quantify N-Isovaleroylglycine by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve using known concentrations of N-Isovaleroylglycine with a fixed amount of the internal standard.

Quantification of N-Isovaleroylglycine in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a representative method based on common practices for acylglycine analysis.

a. Materials and Reagents:

  • N-Isovaleroylglycine

  • This compound (Internal Standard)

  • Formic Acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Urine samples from subjects

b. Sample Preparation Workflow:

LC-MS_Sample_Prep start Start: Urine Sample (e.g., 50 µL) add_is Add this compound (Internal Standard in Acetonitrile) start->add_is precipitate Protein Precipitation & Dilution add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Figure 3: LC-MS/MS sample preparation workflow.

c. LC-MS/MS Instrumentation and Parameters (Example):

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • N-Isovaleroylglycine: Precursor ion > Product ion (e.g., m/z 160.1 > 76.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 162.1 > 76.1)

d. Data Analysis:

  • Quantify N-Isovaleroylglycine using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve with known standards.

Data Presentation

The following tables summarize representative quantitative data for the analytical methods described.

Table 1: GC-MS Method Performance Characteristics

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOD)~5 ng/mL
Limit of Quantification (LOQ)~15 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)~1 ng/mL
Limit of Quantification (LOQ)~3 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%
Matrix EffectMinimal with IS

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of N-Isovaleroylglycine in biological samples. The detailed GC-MS and representative LC-MS/MS protocols presented here offer researchers valuable tools for the accurate diagnosis and monitoring of Isovaleric Acidemia, aiding in both clinical research and the development of new therapeutic strategies. The high sensitivity and specificity of these mass spectrometry-based methods are critical for understanding the pathophysiology of IVA and for improving patient outcomes.

References

Application Notes and Protocols for Pharmacokinetic Studies Using N-Isovaleroylglycine-d2 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovaleroylglycine is an N-acylglycine that serves as a biomarker for certain inborn errors of metabolism, such as isovaleric acidemia, which results from defects in leucine metabolism.[1][2] The use of stable isotope-labeled compounds, such as N-Isovaleroylglycine-d2, is a powerful technique in pharmacokinetic (PK) studies. This method allows for the differentiation between the endogenously produced and exogenously administered compound, enabling precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters. These studies are crucial for understanding the compound's behavior in a biological system and for the development of potential therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies in rodents using this compound. The protocols cover oral administration and subsequent quantification in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized to facilitate comparison and interpretation. The following table provides a template with example pharmacokinetic parameters for an orally administered compound in rodents. Actual data for this compound should be populated in a similar format upon completion of the study.

Table 1: Example Pharmacokinetic Parameters of an Orally Administered Compound in Rodents

ParameterDescriptionUnitValue (Mean ± SD)
Dose Amount of this compound administeredmg/kg10
Tmax Time to reach maximum plasma concentrationh1.5 ± 0.5
Cmax Maximum plasma concentrationng/mL1500 ± 350
t1/2 Elimination half-lifeh4.2 ± 0.8
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationng·h/mL7500 ± 1200
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityng·h/mL8100 ± 1350
CL/F Apparent total body clearanceL/h/kg1.2 ± 0.2
Vd/F Apparent volume of distributionL/kg7.1 ± 1.5

Experimental Protocols

Rodent Dosing Protocol: Oral Gavage

Oral gavage is a standard method for precise oral administration of compounds in rodents.[3][4]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water, or as determined by solubility studies)

  • Male/Female Sprague-Dawley rats (or other appropriate rodent model), 8-10 weeks old

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)

  • Syringes (1 mL or appropriate size)

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[5]

  • Dosing Solution Preparation:

    • On the day of the experiment, accurately weigh the required amount of this compound.

    • Prepare the dosing solution in the chosen vehicle to achieve the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 250g rat receiving 2.5 mL).

    • Ensure the solution is homogenous. Sonication may be used to aid dissolution or suspension.

  • Animal Weighing and Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the required dose volume.

  • Administration:

    • Gently restrain the animal.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.

    • Administer the calculated volume of the dosing solution slowly.[4]

    • Withdraw the needle carefully.

  • Post-Dosing Monitoring: Return the animal to its cage with free access to food and water. Monitor for any signs of distress.

Blood Sampling Protocol

Serial blood sampling from a single animal is recommended to reduce biological variability.[6]

Materials:

  • Capillary tubes (heparinized) or syringes with appropriate gauge needles

  • Microcentrifuge tubes (pre-labeled, containing anticoagulant, e.g., K2-EDTA)

  • Anesthetic (e.g., isoflurane) for terminal bleed

  • Centrifuge

Procedure:

  • Sampling Time Points: Collect blood samples at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Blood Collection:

    • For early time points, blood can be collected via tail vein or saphenous vein puncture.

    • Collect approximately 100-200 µL of blood at each time point into pre-labeled microcentrifuge tubes.

    • The terminal blood sample can be collected via cardiac puncture under anesthesia.

  • Plasma Preparation:

    • Immediately after collection, gently mix the blood with the anticoagulant.

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to new, pre-labeled microcentrifuge tubes.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Analytical Protocol: LC-MS/MS Quantification of this compound in Plasma

This protocol is adapted from methods for quantifying other N-acyl amino acids.[7][8]

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • Analytical column (e.g., C18 reverse-phase column)

  • This compound standard

  • Internal Standard (IS), e.g., N-Isovaleroylglycine-d9 or another suitable deuterated analog

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Plasma samples from the study

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ACN).

    • Prepare a series of calibration standards by spiking blank rodent plasma with the stock solution to cover the expected concentration range.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation): [9][10]

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of each plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.4 mL/min

      • Gradient: A suitable gradient to ensure separation from endogenous components.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions must be optimized beforehand.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

Visualization of Metabolic Pathway

N-Isovaleroylglycine is a downstream metabolite of the essential amino acid leucine. An inborn error in the leucine catabolism pathway, specifically a deficiency in isovaleryl-CoA dehydrogenase, leads to the accumulation of isovaleryl-CoA, which is then conjugated with glycine to form N-Isovaleroylglycine.[1][2]

Leucine_Metabolism Leucine L-Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVG N-Isovaleroylglycine Isovaleryl_CoA->IVG GLYAT Glycine Glycine Glycine->IVG BCAT Branched-Chain Aminotransferase BCKDH Branched-Chain α-Keto Acid Dehydrogenase IVD Isovaleryl-CoA Dehydrogenase GLYAT Glycine N-Acyltransferase

Caption: Leucine catabolism pathway leading to N-Isovaleroylglycine formation.

PK_Workflow Dosing Oral Administration of This compound to Rodent Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation & Supernatant Collection Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Pharmacokinetic Modeling Analysis->Data

Caption: Experimental workflow for the pharmacokinetic study.

References

Application Notes and Protocols: N-Isovaleroylglycine-d2 in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Isovaleroylglycine-d2 is the deuterium-labeled form of N-Isovaleroylglycine, a metabolite derived from the catabolism of the amino acid leucine.[1][2][3] Stable isotope-labeled compounds, such as this compound, are invaluable tools in drug discovery and development.[4][5][] Their primary application lies in serving as internal standards for highly accurate and precise quantification of their non-labeled counterparts in complex biological matrices using mass spectrometry.[7][8][9] This document provides detailed application notes and protocols for the utilization of this compound in research and development settings.

Applications in Drug Discovery and Development

The use of deuterated standards like this compound significantly enhances the reliability and robustness of bioanalytical methods.[7][8] Key applications include:

  • Internal Standard in Quantitative Bioanalysis: this compound is an ideal internal standard for the quantification of endogenous N-Isovaleroylglycine in biological samples (e.g., plasma, urine) by liquid chromatography-mass spectrometry (LC-MS).[7][8] Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thus correcting for variability in sample preparation and instrument response.[7][8]

  • Metabolic Studies: In the context of isovaleric acidemia, a metabolic disorder affecting leucine metabolism, this compound can be used to trace and quantify the flux through the leucine catabolic pathway.[2][10][11][12]

  • Pharmacokinetic (PK) Studies: While not a drug itself, the principles of using deuterated standards are central to PK studies.[4][][13][14] If a drug candidate's metabolism is expected to involve or be influenced by the leucine metabolic pathway, monitoring N-Isovaleroylglycine levels with a deuterated standard can provide valuable insights.

Experimental Protocols

Protocol 1: Quantification of N-Isovaleroylglycine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the accurate quantification of N-Isovaleroylglycine in human plasma, a key biomarker for isovaleric acidemia.[10][11][12]

1. Materials and Reagents:

  • N-Isovaleroylglycine (analyte standard)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plate

2. Standard Solution Preparation:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Isovaleroylglycine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • Add 50 µL of human plasma sample, calibration standard, or quality control sample to each well of a 96-well plate.

  • Add 200 µL of the internal standard working solution in acetonitrile (e.g., 100 ng/mL this compound in ACN) to each well.

  • Mix thoroughly for 5 minutes on a plate shaker.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-Isovaleroylglycine: Precursor ion (Q1) -> Product ion (Q3)

      • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • Optimize collision energies and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of N-Isovaleroylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative data from such experiments should be summarized in clear, structured tables.

Table 1: Example Calibration Curve Data for N-Isovaleroylglycine Quantification

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520510,0000.003
57,850525,0000.015
1016,100515,0000.031
5082,300530,0000.155
100165,000520,0000.317
500845,000528,0001.600
10001,710,000522,0003.276

Table 2: Example Quantification of N-Isovaleroylglycine in Patient Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area RatioCalculated Concentration (ng/mL)
Patient A12,500518,0000.0247.8
Patient B98,600525,0000.18859.2
Control 12,100521,0000.0041.3

Visualizations

Metabolic Pathway of Leucine Catabolism

The following diagram illustrates the metabolic pathway leading to the formation of N-Isovaleroylglycine. A deficiency in the enzyme Isovaleryl-CoA Dehydrogenase leads to the accumulation of Isovaleryl-CoA, which is then conjugated with glycine to form N-Isovaleroylglycine.[2][11]

Leucine_Metabolism cluster_IVA Deficiency in Isovaleric Acidemia Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Decarboxylation Methylcrotonyl_CoA β-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA N_Isovaleroylglycine N-Isovaleroylglycine (Excreted in Urine) Isovaleryl_CoA->N_Isovaleroylglycine Glycine Glycine Glycine->N_Isovaleroylglycine BCAT BCAT BCAT->Leucine BCKDH BCKDH BCKDH->alpha_KIC IVD Isovaleryl-CoA Dehydrogenase IVD->Isovaleryl_CoA block X GAT Glycine N-Acyltransferase GAT->Isovaleryl_CoA

Caption: Leucine catabolism and N-Isovaleroylglycine formation.

Experimental Workflow for Bioanalysis

This diagram outlines the typical workflow for quantifying an analyte in a biological sample using a deuterated internal standard and LC-MS/MS.

Bioanalytical_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) Spiking 2. Spiking with This compound (IS) Sample_Collection->Spiking Sample_Prep 3. Sample Preparation (Protein Precipitation) Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification 7. Quantification (Calibration Curve) Data_Analysis->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

References

Application Notes and Protocols for N-Isovaleroylglycine-d2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of N-Isovaleroylglycine-d2 as an internal standard in cell culture experiments, particularly for the accurate quantification of its non-deuterated counterpart, N-Isovaleroylglycine (N-IVG). This is especially relevant in the study of metabolic disorders such as Isovaleric Acidemia (IVA).

Application 1: Quantification of Endogenous N-Isovaleroylglycine in a Fibroblast Model of Isovaleric Acidemia

Objective: To accurately quantify the accumulation of N-Isovaleroylglycine in cultured human fibroblasts derived from patients with Isovaleric Acidemia (IVA) using this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This method allows for the investigation of disease pathophysiology and the evaluation of potential therapeutic interventions.

Background

Isovaleric Acidemia is an autosomal recessive metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, a key enzyme in the catabolism of the amino acid leucine.[1][2] This deficiency leads to the accumulation of isovaleryl-CoA, which is then alternatively metabolized, in part through the glycine conjugation pathway, to form N-Isovaleroylglycine.[3][4][5] N-IVG serves as a primary biomarker for diagnosing and monitoring IVA.[6] Patient-derived fibroblast cell lines provide a valuable in vitro model to study the cellular mechanisms of IVA.[7][8][9] The use of a stable isotope-labeled internal standard like this compound is crucial for precise and accurate quantification of N-IVG by correcting for variability in sample preparation and mass spectrometric analysis.[10][11][12]

Experimental Protocol

1. Cell Culture and Treatment:

  • Cell Lines: Human dermal fibroblasts from both healthy donors (control) and patients diagnosed with Isovaleric Acidemia (IVA).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[13]

  • Leucine Challenge: To stimulate the production of N-IVG, supplement the culture medium with a final concentration of 1 mM L-leucine for 24-48 hours prior to metabolite extraction.

2. Sample Preparation and Metabolite Extraction:

  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound (e.g., 1 µM final concentration) to each sample at the beginning of the extraction process.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: Utilize a high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).

  • Chromatographic Separation: Separate the metabolites on a C18 reversed-phase column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry Detection: Operate the mass spectrometer in electrospray ionization (ESI) positive mode. Monitor the specific mass transitions for both N-Isovaleroylglycine and this compound using Multiple Reaction Monitoring (MRM).

    • Example Transitions: These would need to be determined empirically but would be based on the precursor and product ions of each molecule.

  • Quantification: Calculate the concentration of N-Isovaleroylglycine in the samples by determining the peak area ratio of the endogenous N-IVG to the this compound internal standard and comparing this to a standard curve.

Data Presentation

Table 1: Quantification of N-Isovaleroylglycine in Control and IVA Fibroblasts

Cell LineTreatmentN-Isovaleroylglycine (µM)Standard Deviation
ControlBasal0.150.03
Control+ 1 mM Leucine0.250.05
IVA Patient 1Basal2.500.30
IVA Patient 1+ 1 mM Leucine8.750.95
IVA Patient 2Basal3.100.42
IVA Patient 2+ 1 mM Leucine10.201.10

This table presents representative data and will vary based on the specific patient mutations and experimental conditions.

Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis Control_Fibroblasts Control Fibroblasts Harvest Harvest Cells Control_Fibroblasts->Harvest IVA_Fibroblasts IVA Fibroblasts IVA_Fibroblasts->Harvest Leucine + 1 mM Leucine Extract Extract with 80% Methanol Harvest->Extract Spike Spike with This compound Extract->Spike Centrifuge Centrifuge Spike->Centrifuge Dry Dry Supernatant Centrifuge->Dry Reconstitute Reconstitute Dry->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for N-IVG quantification.

Application 2: Investigating the Glycine Conjugation Pathway

Objective: To study the kinetics and capacity of the glycine conjugation pathway in cultured hepatocytes by measuring the formation of N-Isovaleroylglycine from a precursor, isovaleric acid, using this compound as an internal standard.

Background

The glycine conjugation pathway is a crucial detoxification mechanism in the liver.[3][4] The enzyme glycine N-acyltransferase (GLYAT) is responsible for conjugating various acyl-CoA molecules with glycine, forming N-acylglycines that are subsequently excreted.[3] In the context of IVA, this pathway helps to detoxify the accumulating isovaleryl-CoA.[14] Studying this pathway in a controlled in vitro system, such as cultured hepatocytes, can provide insights into its regulation and potential for therapeutic enhancement.

Experimental Protocol

1. Cell Culture and Treatment:

  • Cell Line: A human hepatocyte cell line (e.g., HepG2).

  • Culture Conditions: Maintain cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO2.

  • Substrate Treatment: Treat the cells with varying concentrations of isovaleric acid (e.g., 0, 10, 50, 100, 500 µM) for a set time course (e.g., 0, 6, 12, 24 hours) to induce the production of N-IVG.

2. Sample Preparation and Analysis:

  • Follow the same metabolite extraction and LC-MS/MS analysis protocol as described in Application 1, ensuring the addition of this compound as an internal standard to both cell extracts and the corresponding culture media to measure both intracellular and secreted N-IVG.

Data Presentation

Table 2: Time and Dose-Dependent Formation of N-Isovaleroylglycine in Hepatocytes

Isovaleric Acid (µM)Time (hours)Intracellular N-IVG (pmol/mg protein)Secreted N-IVG (µM)
024< 0.1< 0.01
5065.2 ± 0.60.8 ± 0.1
50129.8 ± 1.11.9 ± 0.2
502415.3 ± 1.84.5 ± 0.5
1002428.7 ± 3.19.2 ± 1.0
5002445.1 ± 5.318.6 ± 2.2

This table illustrates expected trends; actual values would be determined experimentally.

Visualization

glycine_conjugation_pathway Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (Deficient in IVA) Isovaleryl_CoA->IVD Normal Pathway GLYAT Glycine N-acyltransferase (GLYAT) Isovaleryl_CoA->GLYAT Alternative Pathway (Upregulated in IVA) TCA_Cycle Leucine Catabolism IVD->TCA_Cycle Glycine Glycine Glycine->GLYAT N_IVG N-Isovaleroylglycine (Biomarker) GLYAT->N_IVG Excretion Excretion N_IVG->Excretion

Caption: Leucine metabolism and N-IVG formation.

References

Troubleshooting & Optimization

Overcoming N-Isovaleroylglycine-d2 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Isovaleroylglycine-d2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential instability issues when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: To ensure the long-term stability of your this compound, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.[1][2]

Q2: What solvents are suitable for preparing this compound stock solutions?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. For analytical purposes, such as LC-MS, solvents like acetonitrile and methanol are commonly used.[1] The choice of solvent may depend on the specific requirements of your experiment and the desired concentration.

Q3: Is this compound susceptible to degradation in aqueous solutions?

A3: Yes, like other N-acylglycines, this compound can be susceptible to hydrolysis of its amide bond in aqueous solutions, especially under strongly acidic or basic conditions and at elevated temperatures. This hydrolysis would result in the formation of isovaleric acid-d2 and glycine. Additionally, while the deuterium atoms on the isovaleryl group are on carbon atoms and thus more stable than those on heteroatoms, there is a potential for slow hydrogen-deuterium (H/D) exchange in protic solvents over time, which could affect the isotopic purity of the compound.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of this compound in your experimental solution can be monitored using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] LC-MS is highly sensitive for detecting the parent compound and potential degradation products.[2] NMR can be used to assess both chemical degradation and any potential loss of deuterium through H/D exchange.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of signal or inconsistent results in analytical runs. Degradation of this compound in the prepared solution.Prepare fresh solutions before each experiment. Avoid prolonged storage of working solutions, especially at room temperature. If solutions must be stored, keep them at 4°C for short periods or frozen for longer durations. Verify the pH of your solution; extreme pH values can accelerate hydrolysis.
Appearance of unexpected peaks in chromatograms or spectra. Formation of degradation products, such as isovaleric acid-d2 and glycine, due to hydrolysis.Analyze for the masses of the expected degradation products using LC-MS. If hydrolysis is confirmed, consider adjusting the pH of your solution to a more neutral range (pH 6-8) and lowering the storage and experimental temperature.
Changes in isotopic distribution or a decrease in isotopic purity over time. Hydrogen-Deuterium (H/D) exchange with the solvent.If working in protic solvents (e.g., water, methanol), minimize the exposure time of the compound to the solution. For long-term studies where isotopic stability is critical, consider using aprotic solvents if your experimental design allows. Analyze the isotopic distribution using high-resolution mass spectrometry.
Poor solubility or precipitation of the compound in the working solution. The concentration of this compound exceeds its solubility limit in the chosen solvent system.Determine the solubility of this compound in your specific solvent system. You may need to adjust the solvent composition, for example, by increasing the percentage of organic co-solvent, or sonicate the solution to aid dissolution.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in an Aqueous Buffer

This protocol outlines a method to evaluate the stability of this compound in a specific aqueous buffer over time using LC-MS.

Materials:

  • This compound

  • Aprotic solvent for stock solution (e.g., DMSO, Acetonitrile)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • LC-MS grade water and acetonitrile

  • Autosampler vials

  • LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an aprotic solvent like acetonitrile.

  • Prepare the Test Solution: Dilute the stock solution with the aqueous buffer of interest to a final concentration of 10 µg/mL.

  • Time-Point Sampling: Aliquot the test solution into several autosampler vials. One vial will be analyzed immediately (T=0). Store the remaining vials under the desired experimental conditions (e.g., room temperature, 37°C).

  • Sample Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial and analyze its contents by LC-MS.

  • Data Analysis: Monitor the peak area of the parent this compound (m/z corresponding to its protonated or deprotonated form) and look for the appearance of peaks corresponding to potential degradation products (isovaleric acid-d2 and glycine).

  • Stability Assessment: Plot the peak area of this compound against time to determine the rate of degradation.

Visualizations

Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (1 mg/mL in Acetonitrile) prep_test Prepare Test Solution (10 µg/mL in Aqueous Buffer) prep_stock->prep_test aliquot Aliquot into Vials prep_test->aliquot time_zero T=0 Analysis aliquot->time_zero incubation Incubate at Desired Temperature aliquot->incubation lcms LC-MS Analysis time_zero->lcms time_points Sample at Time Points (2, 4, 8, 24, 48h) incubation->time_points time_points->lcms data_analysis Monitor Peak Areas (Parent & Degradants) lcms->data_analysis plot Plot Peak Area vs. Time data_analysis->plot stability Determine Degradation Rate plot->stability Potential Degradation Pathway of this compound cluster_main cluster_degradation Degradation Products cluster_exchange Isotopic Exchange parent This compound isovaleric Isovaleric Acid-d2 parent->isovaleric Hydrolysis (H2O, H+ or OH-) glycine Glycine parent->glycine Hydrolysis (H2O, H+ or OH-) hd_exchange N-Isovaleroylglycine-d(2-x)Hx parent->hd_exchange H/D Exchange (Protic Solvent)

References

Optimizing mass spectrometry settings for N-Isovaleroylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N-Isovaleroylglycine-d2. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry settings for this compound analysis?

A1: The optimal settings for your specific instrument may vary and require empirical determination. However, a solid starting point for method development for N-Isovaleroylglycine and its deuterated internal standard, this compound, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is outlined below. It is crucial to optimize these parameters on your system for the best performance.

Q2: I am observing a high background signal or "noise" in my chromatogram. What are the potential causes and solutions?

A2: High background noise can originate from several sources. Contaminated solvents or reagents are a common cause. Ensure you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases. Another potential issue is contamination within the LC-MS system itself. To address this, flush the system thoroughly with an appropriate cleaning solution. Also, consider that the sample matrix can introduce interfering compounds. If you suspect matrix effects, optimizing your sample preparation procedure to include a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can be beneficial.

Q3: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?

A3: Poor peak shape is often related to chromatographic conditions. Peak tailing can occur due to secondary interactions between the analyte and the stationary phase. Ensure your mobile phase pH is appropriate for the analyte. Adding a small amount of a modifier like formic acid can often improve peak shape for acidic compounds. Peak fronting might indicate column overload, so try injecting a smaller sample volume or diluting your sample. Also, verify that your column is in good condition and has not degraded.

Q4: I am seeing a peak at the expected retention time in my blank injections (carryover). What steps can I take to minimize this?

A4: Carryover is a common issue where remnants of a previous sample appear in subsequent runs. To mitigate this, implement a robust needle wash protocol for your autosampler, using a strong solvent to clean the injection port and needle between injections. Extending the chromatographic gradient to include a high-organic wash at the end of each run can also help clean the analytical column. If carryover persists, you may need to investigate and clean other components of the LC system, such as the injector rotor seal.

Q5: We are seeing false positive results for isovaleric acidemia in our newborn screening program. Could this be related to the analysis of N-Isovaleroylglycine?

A5: Yes, this is a known issue. False positives in newborn screening for isovaleric acidemia are often caused by the presence of isomeric compounds, such as pivaloylcarnitine, which can be a metabolite of certain antibiotics administered to mothers or newborns.[1][2] To differentiate between isovalerylcarnitine (the primary marker) and these isomers, a second-tier test analyzing for N-isovalerylglycine is often employed. The presence of elevated N-isovalerylglycine is more specific to isovaleric acidemia.[3]

Quantitative Data Summary

The following table summarizes typical starting parameters for the LC-MS/MS analysis of N-Isovaleroylglycine and its d2-labeled internal standard. Note: These parameters should be optimized for your specific instrument and application.

ParameterN-IsovaleroylglycineThis compound
Precursor Ion (m/z) 160.1162.1
Product Ion (m/z) 76.176.1
Collision Energy (eV) 10 - 2010 - 20
Declustering Potential (V) 20 - 4020 - 40
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)

Experimental Protocols

Protocol 1: Sample Preparation from Dried Blood Spots

This protocol outlines a general procedure for the extraction of N-Isovaleroylglycine from dried blood spots for LC-MS/MS analysis.

  • Punching the DBS: Punch a 3 mm disc from the dried blood spot into a clean 96-well plate.

  • Extraction Solution: Prepare an extraction solution containing the this compound internal standard in a suitable solvent (e.g., methanol or acetonitrile). The concentration of the internal standard should be optimized based on the expected analyte concentration.

  • Extraction: Add 100 µL of the extraction solution to each well containing a blood spot.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

  • Elution: After incubation, transfer the supernatant to a new 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of N-Isovaleroylglycine.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: As specified in the Quantitative Data Summary table.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis dbs Dried Blood Spot extraction Extraction with Internal Standard (this compound) dbs->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis Data Acquisition

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions start Poor MS Signal check_tuning Check Instrument Tuning & Calibration start->check_tuning check_sample Review Sample Preparation start->check_sample check_lc Examine Chromatogram start->check_lc optimize_ms Optimize MS Parameters (CE, DP) check_tuning->optimize_ms improve_prep Improve Sample Cleanup (SPE/LLE) check_sample->improve_prep adjust_lc Adjust LC Method (Gradient, pH) check_lc->adjust_lc final_result Optimized Analysis optimize_ms->final_result Improved Signal improve_prep->final_result Reduced Matrix Effects adjust_lc->final_result Better Peak Shape

Caption: Troubleshooting logic for poor MS signal.

References

Technical Support Center: N-Isovaleroylglycine-d2 Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Isovaleroylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered during experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting for issues that may arise when using this compound as an internal standard in quantitative analyses, particularly in the context of isovaleric acidemia research and diagnosis.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for N-Isovaleroylglycine are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include isotopic interference from the analyte, differential matrix effects, and problems with the internal standard itself, such as impurities or instability.

Troubleshooting Guide: Inaccurate Quantification

  • Assess for Isotopic Interference:

    • Problem: Naturally occurring isotopes of the analyte (N-Isovaleroylglycine) can contribute to the mass spectrometry signal of the deuterated internal standard (this compound).[1][2] This is particularly relevant for d2-labeled standards. This interference can lead to a non-linear calibration curve and an underestimation of the analyte concentration.[1]

    • Solution:

      • Analyze a high-concentration analyte sample without the internal standard: Check for any signal in the mass transition of the internal standard.

      • Optimize internal standard concentration: Ensure the concentration is appropriate to minimize the relative contribution of the analyte's isotopic signal.[1]

      • Use a non-linear calibration model: This can more accurately account for the isotopic contribution.[2]

      • Consider a more heavily deuterated standard (e.g., d5 or greater) if available: This will shift the mass further from the analyte's isotopic envelope.

  • Evaluate Matrix Effects:

    • Problem: Components of the biological matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte and the internal standard to different extents.[3][4][5][6][7] This "differential matrix effect" can lead to significant inaccuracies.[3] Studies have shown that matrix effects between an analyte and its deuterated internal standard can differ by 26% or more.[3]

    • Solution:

      • Conduct a post-extraction addition experiment: Compare the peak area of the internal standard in a clean solution versus a post-extraction spiked blank matrix sample to quantify the matrix effect.[3]

      • Improve sample clean-up: Employ more rigorous extraction and clean-up procedures, such as solid-phase extraction (SPE), to remove interfering matrix components.[8][9]

      • Dilute the sample: This can reduce the concentration of matrix components.[3][5]

      • Ensure co-elution: Verify that the analyte and internal standard are co-eluting, as chromatographic separation can expose them to different matrix components.[3]

  • Verify Internal Standard Purity and Integrity:

    • Problem: The deuterated internal standard may contain the unlabeled analyte as an impurity.[2] This will lead to an overestimation of the analyte's true concentration.

    • Solution:

      • Analyze the internal standard solution alone: Check for the presence of the unlabeled analyte.

      • Consult the Certificate of Analysis (CoA): Ensure the isotopic and chemical purity of the this compound meets the required specifications.

Issue 2: Poor Chromatographic Peak Shape or Resolution

Question: I'm observing peak tailing, splitting, or broadening for N-Isovaleroylglycine and/or its deuterated internal standard. What could be the issue?

Answer: Poor peak shape can be caused by a variety of factors related to the analytical column, mobile phase, or sample preparation. For deuterated standards, a common observation is a slight shift in retention time compared to the native analyte.

Troubleshooting Guide: Chromatographic Issues

  • Address Co-elution of Analyte and Internal Standard:

    • Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][10] This can lead to differential matrix effects.

    • Solution:

      • Adjust chromatographic conditions: Modify the gradient, mobile phase composition, or temperature to achieve co-elution.

      • Overlay chromatograms: Visually confirm the co-elution of the analyte and internal standard.[3]

  • General Peak Shape Problems (Tailing, Splitting, Broadening):

    • Problem: These issues can result from column contamination, improper mobile phase pH, or extra-column effects.[8][11]

    • Solution:

      • Column Contamination: Flush the column or use a guard column. If the problem persists, the column may need to be replaced.[8]

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and the column chemistry.[9]

      • Injection Solvent: The injection solvent should be of similar or weaker strength than the mobile phase to prevent peak distortion.[8]

      • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector.[8]

Issue 3: Variability in Internal Standard Signal

Question: The signal intensity of my this compound internal standard is highly variable between samples. Why is this happening?

Answer: Variability in the internal standard's signal can be a sign of several problems, including inconsistent sample preparation, stability issues with the deuterated label, or differential matrix effects.[3]

Troubleshooting Guide: Internal Standard Signal Variability

  • Investigate Deuterium Stability (H/D Exchange):

    • Problem: Deuterium atoms can sometimes be exchanged for protons from the solvent or matrix, especially if they are in chemically labile positions.[12][13][14] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[12]

    • Solution:

      • Incubation Study: Incubate the this compound in a blank matrix for a time equivalent to your sample preparation and analysis. Analyze the sample to see if there is an increase in the signal of the unlabeled N-Isovaleroylglycine.[3]

      • Storage Conditions: Ensure the internal standard is stored under recommended conditions, typically in a neutral, aprotic solvent and protected from light.

  • Review Sample Preparation and Handling:

    • Problem: Inconsistent pipetting, evaporation, or reconstitution can lead to variability in the final concentration of the internal standard.

    • Solution:

      • Standardize Procedures: Ensure all sample preparation steps are performed consistently across all samples.

      • Use Automated Liquid Handlers: If available, these can improve the precision of liquid handling steps.

  • Re-evaluate Matrix Effects:

    • Problem: As mentioned previously, differential matrix effects can cause the internal standard signal to vary significantly between different samples.[3]

    • Solution:

      • Follow the steps outlined in the "Evaluate Matrix Effects" section above.

Data Presentation

The following tables summarize key quantitative parameters for consideration during method development and validation.

Table 1: Acceptance Criteria for Method Validation

ParameterAcceptance CriteriaRationale
Matrix Effect The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15% in at least six different lots of matrix.Ensures that variability in matrix composition between subjects does not significantly impact accuracy.[7]
Internal Standard Purity Chemical Purity: >99% Isotopic Enrichment: ≥98%High purity minimizes interference from unlabeled analyte and ensures predictable behavior.[15]
Calibration Curve Correlation coefficient (r²) ≥ 0.99Demonstrates a linear relationship between concentration and response.
Accuracy and Precision Within ±15% of the nominal value (±20% at the Lower Limit of Quantification)Standard regulatory requirements for bioanalytical method validation.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

Objective: To quantify the effect of the biological matrix on the ionization of N-Isovaleroylglycine and this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase composition.

    • Set B (Post-extraction Spike): Extract blank biological matrix (e.g., urine, plasma) from at least six different sources. After the final extraction step, spike the analyte and internal standard into the clean extract.

    • Set C (Pre-extraction Spike): Spike the analyte and internal standard into the blank biological matrix from the same six sources before initiating the extraction procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Calculate the Recovery:

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B)

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Inaccurate Quantification

start Inaccurate/Inconsistent Quantitative Results check_isotope Assess Isotopic Interference? start->check_isotope check_matrix Evaluate Matrix Effects? check_isotope->check_matrix No solution_isotope Use Non-Linear Calibration Optimize IS Concentration check_isotope->solution_isotope Yes check_purity Verify IS Purity & Integrity? check_matrix->check_purity No solution_matrix Improve Sample Clean-up Ensure Co-elution Dilute Sample check_matrix->solution_matrix Yes solution_purity Analyze IS Alone Check Certificate of Analysis check_purity->solution_purity Yes

Caption: Workflow for troubleshooting inaccurate quantitative results.

Diagram 2: Logic for Internal Standard Selection and Validation

start Start: Method Development select_is Select Stable Isotope-Labeled IS (this compound) start->select_is validate_is Validate Internal Standard select_is->validate_is coelution Confirm Co-elution with Analyte validate_is->coelution stability Assess Label Stability (H/D Exchange) validate_is->stability purity Check Chemical & Isotopic Purity validate_is->purity matrix_effect Evaluate Matrix Effects validate_is->matrix_effect end Proceed to Sample Analysis coelution->end stability->end purity->end matrix_effect->end

Caption: Decision process for internal standard validation.

References

Technical Support Center: Addressing Matrix Effects for N-Isovaleroylglycine-d2 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Isovaleroylglycine-d2 in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) bioanalysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound due to matrix effects.

Issue 1: Significant Ion Suppression or Enhancement

Question: My signal intensity for this compound is unexpectedly low (ion suppression) or high (ion enhancement), leading to inaccurate quantification. What are the potential causes and how can I resolve this?

Answer:

Ion suppression or enhancement is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's source.[1][2][3]

Potential Causes:

  • Co-eluting Phospholipids: Phospholipids are a major component of cell membranes and are notorious for causing ion suppression in LC-MS analysis of biological samples.[1][4][5] They can co-elute with this compound and compete for ionization, reducing the analyte's signal.

  • Other Endogenous Molecules: Salts, proteins, and other small molecules from the sample matrix can also contribute to ion suppression or enhancement.[6]

  • Insufficient Chromatographic Separation: If the LC method does not adequately separate this compound from interfering matrix components, the likelihood of ion suppression or enhancement increases.[7]

Troubleshooting Steps:

  • Assess Matrix Effects: Quantify the extent of ion suppression or enhancement using the post-extraction spike method (see Experimental Protocol 1). This will confirm if matrix effects are the root cause of the issue.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][4][8] Consider the following techniques:

    • Solid-Phase Extraction (SPE): More effective than simple protein precipitation for removing phospholipids.[4][8]

    • Liquid-Liquid Extraction (LLE): Can provide clean extracts, but recovery of polar analytes might be low.[4][8]

    • Phospholipid Removal Plates/Cartridges: These are specifically designed to deplete phospholipids from the sample extract.[9]

  • Improve Chromatographic Separation: Modify your LC method to better separate this compound from the matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[2]

  • Use a Co-eluting Stable Isotope-Labeled Internal Standard: While you are using this compound, it's crucial to ensure it co-elutes with the unlabeled analyte.[10][11] A slight retention time difference can lead to differential matrix effects.[10][12]

Issue 2: Poor Reproducibility and Inconsistent Results

Question: I am observing poor reproducibility in my quantitative results for this compound across different sample batches. What could be causing this variability?

Answer:

Inconsistent results are often a symptom of variable matrix effects between different biological samples.

Potential Causes:

  • Inter-individual Variability: The composition of the biological matrix can vary significantly between different individuals or lots of matrix, leading to different degrees of ion suppression or enhancement.

  • Inadequate Internal Standard Correction: If the stable isotope-labeled internal standard (this compound) does not perfectly co-elute with the analyte, it may not effectively compensate for variations in matrix effects.[10][11][12]

  • Sample Preparation Inconsistency: Variations in the sample preparation procedure can lead to inconsistent removal of matrix components.

Troubleshooting Steps:

  • Evaluate Matrix Effects from Multiple Sources: During method validation, assess matrix effects using at least six different lots of the biological matrix to understand the inter-individual variability.[13]

  • Verify Co-elution of Analyte and Internal Standard: Carefully examine the chromatograms to confirm that the peaks for N-Isovaleroylglycine and its d2-labeled internal standard have the same retention time and peak shape.

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples to guarantee consistent clean-up.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting components in the sample matrix.[2][6] In the analysis of this compound from biological samples like plasma or urine, endogenous substances such as phospholipids, salts, and proteins can suppress or enhance the analyte's signal in the mass spectrometer.[4][6] This can lead to inaccurate and unreliable quantification, which is a significant concern in regulated bioanalysis for clinical and preclinical studies.[7]

Q2: How does a stable isotope-labeled internal standard like this compound help in addressing matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for internal standards in LC-MS bioanalysis.[11] Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it is expected to behave similarly during sample preparation and chromatographic separation.[10] Crucially, if the SIL-IS co-elutes with the analyte, it will experience the same degree of ion suppression or enhancement.[11] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be compensated for, leading to more accurate and precise results.

Q3: Is the use of this compound a foolproof solution for matrix effects?

A3: While highly effective, the use of a SIL-IS is not always a complete solution. The key assumption is that the analyte and the internal standard experience identical matrix effects. This may not hold true if there is even a slight chromatographic separation between them, which can occur due to the deuterium isotope effect.[10][12] If the analyte and SIL-IS elute at slightly different times, they may be affected differently by co-eluting matrix components, leading to inaccurate results.[10] Therefore, it is still crucial to minimize matrix effects through effective sample preparation and chromatographic optimization.

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A4: The choice of sample preparation technique significantly impacts the reduction of matrix effects.

  • Protein Precipitation (PPT): This is a simple and fast technique but is often the least effective at removing phospholipids, a major source of matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for polar analytes.[4][8]

  • Solid-Phase Extraction (SPE): SPE is generally more effective than PPT and LLE at removing a broader range of interferences, including phospholipids.[4][8]

  • HybridSPE®-Phospholipid and other phospholipid removal technologies: These specialized techniques are highly effective at selectively removing phospholipids, leading to a significant reduction in matrix effects.[9]

Q5: How do regulatory agencies like the FDA and EMA view matrix effects?

A5: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider the evaluation of matrix effects a critical component of bioanalytical method validation.[13][14] Their guidelines require that matrix effects be investigated to ensure they do not compromise the accuracy, precision, and reliability of the analytical method.[13][15] This typically involves assessing the matrix effect in at least six different lots of the biological matrix.[13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • This compound reference standard.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

  • Validated sample preparation materials (e.g., SPE cartridges, LLE solvents).

Procedure:

  • Prepare Set A (Neat Solution): Prepare a solution of this compound in the mobile phase at a concentration representative of the midpoint of the calibration curve.

  • Prepare Set B (Post-Spiked Matrix Extract): Process blank biological matrix samples using the validated sample preparation method. After the final extraction step, spike the clean extract with this compound to the same final concentration as Set A.

  • LC-MS Analysis: Inject and analyze both sets of samples using the established LC-MS method.

  • Data Analysis:

    • Calculate the mean peak area of this compound in Set A (Area_Neat).

    • Calculate the mean peak area of this compound in Set B (Area_Matrix).

    • Calculate the Matrix Factor (MF) using the formula: MF = Area_Matrix / Area_Neat

    • The matrix effect is considered acceptable if the coefficient of variation (CV) of the matrix factor across the different lots of matrix is ≤15%.

Interpretation of Matrix Factor:

Matrix Factor (MF)Interpretation
< 0.85Significant Ion Suppression
0.85 - 1.15Acceptable/No Significant Matrix Effect
> 1.15Significant Ion Enhancement
Protocol 2: Comparison of Sample Preparation Techniques

Objective: To determine the most effective sample preparation method for minimizing matrix effects.

Materials:

  • Blank biological matrix.

  • This compound reference standard.

  • Reagents and materials for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Procedure:

  • Divide the blank matrix into three sets of aliquots.

  • Process each set using one of the three sample preparation techniques (PPT, LLE, and SPE).

  • Following extraction, spike the processed extracts with this compound to a known concentration.

  • Prepare a neat solution of this compound at the same concentration in the mobile phase.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Factor for each sample preparation method as described in Protocol 1.

Data Presentation:

Sample Preparation MethodMean Peak Area (Neat)Mean Peak Area (Post-Spike)Matrix Factor (MF)
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)

This table will allow for a direct comparison of the effectiveness of each technique in reducing matrix effects.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_solution Solution Problem Inaccurate or Irreproducible This compound Results AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME Investigate Cause CheckCoelution Verify Analyte-IS Co-elution Problem->CheckCoelution OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) AssessME->OptimizeSamplePrep If ME > 15% MatrixMatched Use Matrix-Matched Calibrators AssessME->MatrixMatched If ME is consistent OptimizeLC Optimize Chromatography CheckCoelution->OptimizeLC If not co-eluting Solution Accurate and Reproducible Quantification OptimizeSamplePrep->Solution OptimizeLC->Solution MatrixMatched->Solution

Caption: Workflow for identifying and mitigating matrix effects.

IonSuppression cluster_source ESI Source cluster_explanation Droplet Charged Droplet GasPhaseAnalyte Gas Phase Analyte Ions Droplet->GasPhaseAnalyte Evaporation & Ion Formation Analyte This compound Analyte->Droplet Phospholipid Phospholipids Phospholipid->Droplet MS Mass Spectrometer GasPhaseAnalyte->MS Detection Explanation Phospholipids compete with the analyte for charge and surface access on the droplet, reducing the number of analyte ions that reach the gas phase.

Caption: Mechanism of ion suppression by phospholipids.

SamplePrepDecisionTree Start Start: High Matrix Effects Observed Polarity Is this compound polar? Start->Polarity LLE Consider LLE with polar solvent modification Polarity->LLE Yes SPE Use Solid-Phase Extraction (SPE) Polarity->SPE No PhospholipidRemoval High Phospholipid Content? LLE->PhospholipidRemoval SPE->PhospholipidRemoval HybridSPE Use Phospholipid Removal Plates/Cartridges PhospholipidRemoval->HybridSPE Yes StandardSPE Standard SPE is likely sufficient PhospholipidRemoval->StandardSPE No

References

Technical Support Center: N-Isovaleroylglycine-d2 Purity Assessment and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment and quality control of N-Isovaleroylglycine-d2.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for this compound?

A1: The two most critical quality attributes are chemical purity and isotopic purity. Chemical purity refers to the absence of other chemical entities, while isotopic purity (or isotopic enrichment) indicates the percentage of the compound that contains the deuterium labels at the desired positions. Both are crucial for ensuring the accuracy and reliability of experiments where this compound is used as an internal standard or for metabolic tracing.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is typically used to determine chemical purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming identity and assessing isotopic purity. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ²H) is a powerful tool for structural confirmation and can also be used for quantitative analysis of both chemical and isotopic purity.

Q3: What is a typical acceptance criterion for the purity of this compound?

A3: While specifications can vary by supplier and intended use, a typical acceptance criterion for chemical purity is ≥98% as determined by HPLC or LC-MS. Isotopic enrichment should ideally be high, often ≥98%, to minimize interference from the unlabeled isotopologue.

Q4: How should this compound be stored to maintain its purity?

A4: this compound should be stored as a solid in a well-sealed container at -20°C for long-term stability. For short-term storage, 4°C is acceptable. If in solution, it should be stored at -80°C. Proper storage is critical to prevent degradation and maintain the integrity of the compound.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

HPLC Analysis
Issue Potential Cause(s) Troubleshooting Step(s)
No peak or very small peak - Incorrect mobile phase composition.- Detector issue (e.g., lamp off).- Sample degradation.- Injection error.- Verify mobile phase preparation and composition.- Check detector settings and ensure the lamp is on.- Prepare a fresh sample and re-inject.- Check the autosampler and injection syringe for proper functioning.
Peak tailing - Strong interaction between the analyte and the stationary phase.- Column overload.- Presence of silanol groups on the column.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a column with end-capping or a different stationary phase.
Retention time shifts - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Leaks in the HPLC system.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if it has exceeded its lifetime.- Inspect for leaks at all connections.
Ghost peaks - Carryover from a previous injection.- Contamination in the mobile phase or sample vial.- Implement a needle wash step in the injection sequence.- Use high-purity solvents and clean sample vials.
LC-MS Analysis
Issue Potential Cause(s) Troubleshooting Step(s)
Low signal intensity - Ion suppression from matrix components.- Inefficient ionization.- Incorrect mass spectrometer settings.- Improve sample clean-up to remove interfering substances.- Optimize mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization.- Tune the mass spectrometer for the specific m/z of this compound.
Inaccurate isotopic purity measurement - Co-elution with an interfering species.- Isotopic scrambling or H/D exchange.- Optimize chromatographic separation to resolve the analyte from interferences.- Use aprotic solvents and avoid extreme pH conditions in the mobile phase if H/D exchange is suspected.
High background noise - Contamination in the LC system or mass spectrometer.- Impure mobile phase solvents.- Flush the LC system with a strong solvent.- Clean the ion source of the mass spectrometer.- Use high-purity, LC-MS grade solvents.
No or incorrect molecular ion observed - Incorrect ionization mode (positive/negative).- Analyte degradation in the ion source.- Switch between positive and negative ionization modes to find the optimal setting.- Reduce the ion source temperature.

Quantitative Data Summary

The following tables provide typical specifications and analytical parameters for the quality control of this compound.

Table 1: Typical Quality Control Specifications

Parameter Method Typical Specification
Chemical Purity HPLC/LC-MS≥ 98%
Isotopic Enrichment LC-MS / NMR≥ 98% Deuterium
Identity ¹H NMR, LC-MSConforms to structure
Appearance VisualWhite to off-white solid

Table 2: Example HPLC Method Parameters

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Table 3: Example LC-MS/MS Method Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z) To be determined by infusion and fragmentation analysis
Collision Energy To be optimized for the specific instrument
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C

Experimental Protocols

Protocol 1: Determination of Chemical Purity by HPLC
  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • HPLC System Setup: Equilibrate the HPLC system with the mobile phase conditions outlined in Table 2.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of all potential impurities.

  • Data Analysis: Integrate the peak area of this compound and any impurity peaks. Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Assessment of Identity and Isotopic Purity by LC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the initial mobile phase.

  • LC-MS System Setup: Use the HPLC conditions from Table 2 and couple the outlet to the mass spectrometer with the parameters from Table 3.

  • Infusion (for tuning): Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize fragmentation for MS/MS analysis.

  • Injection and Data Acquisition: Inject the sample and acquire full scan mass spectra to confirm the mass of the molecular ion. Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to assess isotopic distribution.

  • Data Analysis:

    • Identity: Confirm the presence of the expected precursor ion ([M+H]⁺).

    • Isotopic Purity: Determine the relative abundance of the deuterated (d2) and non-deuterated (d0) forms of the molecule. Calculate isotopic enrichment based on these relative abundances.

Protocol 3: Structural Confirmation and Purity by NMR
  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • The spectrum should be consistent with the structure of N-Isovaleroylglycine, with the signal corresponding to the deuterated positions being significantly reduced or absent.

    • Chemical purity can be estimated by comparing the integral of the analyte signals to those of any observed impurities.

  • ²H NMR Acquisition:

    • Acquire a ²H (Deuterium) NMR spectrum.

    • This provides direct observation of the deuterium-labeled positions and can be used for quantitative determination of isotopic enrichment.

Visualizations

Quality_Control_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Release start Receive this compound prep Prepare Stock and Working Solutions start->prep hplc HPLC Analysis (Chemical Purity) prep->hplc lcms LC-MS Analysis (Identity & Isotopic Purity) prep->lcms nmr NMR Analysis (Structural Confirmation) prep->nmr review Review Data Against Specifications hplc->review lcms->review nmr->review coa Generate Certificate of Analysis (CoA) review->coa release Release for Use coa->release

Caption: General Quality Control Workflow for this compound.

Troubleshooting_Logic cluster_lc LC System Checks cluster_ms MS System Checks cluster_sample Sample Preparation Checks start Analytical Issue Encountered (e.g., No Peak, Low Signal) mobile_phase Check Mobile Phase (Composition, Freshness, Degassing) start->mobile_phase LC-related? source Clean Ion Source start->source MS-related? prep Prepare Fresh Sample start->prep Sample-related? column Inspect Column (Age, Temperature, Connections) mobile_phase->column pump Verify Pump Performance (Pressure, Flow Rate) column->pump injector Check Injector (Syringe, Loop, Needle) pump->injector resolve Issue Resolved injector->resolve tuning Verify MS Tuning & Calibration source->tuning parameters Optimize MS Parameters (Voltages, Temperatures) tuning->parameters parameters->resolve concentration Verify Sample Concentration prep->concentration concentration->resolve

Caption: Troubleshooting Decision Tree for Analytical Issues.

Enhancing the signal-to-noise ratio for N-Isovaleroylglycine-d2 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Isovaleroylglycine-d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the signal-to-noise ratio (S/N) and ensure accurate quantification in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our analysis?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to the endogenous analyte, N-Isovaleroylglycine. Its primary role is to compensate for variability during sample preparation (e.g., analyte loss during extraction) and instrument response (e.g., ionization suppression/enhancement).[1][2] By adding a known concentration of the SIL-IS to each sample, you can achieve more accurate and precise quantification of the target analyte.[1]

Q2: What are matrix effects and how do they impact signal-to-noise?

A2: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, lipids, proteins from plasma or urine).[3][4] These effects can either suppress the analyte signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate quantification and a reduced signal-to-noise ratio.[3][5] Ion suppression is the more common issue and can significantly hinder the detection of low-concentration analytes.[4]

Q3: How can I minimize matrix effects?

A3: Minimizing matrix effects is crucial for improving the signal-to-noise ratio. Key strategies include:

  • Effective Sample Preparation: Employ techniques like protein precipitation for plasma samples or solid-phase extraction (SPE) to remove interfering matrix components.[6]

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the analyte of interest from matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects, as the SIL-IS is affected in the same way as the analyte.[1]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the sample matrix can also help compensate for these effects.[5][7]

Q4: What is a "dilute-and-shoot" method and when is it appropriate?

A4: A "dilute-and-shoot" method involves simply diluting the sample (typically with the mobile phase or water) before injecting it into the LC-MS/MS system.[6] This approach is best suited for "clean" or low-protein matrices like urine, as it is fast and minimizes sample preparation steps.[1][6] For complex, high-protein matrices like plasma or serum, this method is generally not recommended as it does not adequately remove interfering components.[6]

Troubleshooting Guide

Q5: My this compound signal is very low or absent. What are the potential causes?

A5: A complete loss of signal often points to a singular, critical issue. Follow this diagnostic workflow to identify the root cause.[8]

G cluster_0 Troubleshooting Workflow: No Signal A Start: No Signal Detected B Prepare & Inject Fresh Standard (Bypass Sample Prep) A->B C Check MS Functionality (Direct Infusion) B->C No Signal? D Problem is in Sample Preparation (e.g., Extraction Error) B->D Signal Appears? E Check LC System C->E Signal Appears? F MS Issue (e.g., Source, Detector) C->F No Signal? G Check for Leaks, Blockages, Pump Priming, Column Integrity E->G H LC Issue (e.g., No Flow, Leak) G->H Problem Found? I System OK. Re-evaluate Original Sample. G->I No Problem Found?

Caption: A logical workflow for diagnosing a complete loss of signal.

Steps to follow:

  • Bypass Sample Preparation: Prepare a fresh standard of this compound in a clean solvent and inject it directly. If the signal appears, the issue lies within your sample preparation protocol (e.g., incorrect dilutions, degradation, error in extraction).[9]

  • Isolate the Mass Spectrometer: If the fresh standard shows no signal, take the LC system out of the equation. Infuse the standard solution directly into the mass spectrometer source.[8] If you see a signal now, the problem is with the LC system.

  • Inspect the LC System: Check for common LC issues such as leaks (look for buffer deposits), pressure fluctuations, incorrect mobile phase composition, or loss of pump prime.[10][11]

  • Inspect the MS System: If direct infusion yields no signal, the issue is with the mass spectrometer. Check source conditions (e.g., capillary electrode, gas flows, temperature) and detector voltage.[8][9]

Q6: My signal-to-noise ratio is poor. How can I improve it?

A6: A low S/N ratio can be caused by either high baseline noise or low signal intensity.[9]

  • To Reduce Baseline Noise:

    • Check Solvent/Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and reagents. Contaminated mobile phases can elevate the baseline.[11][12]

    • Clean the System: Contamination can build up in the ion source, transfer optics, and LC column. Perform routine cleaning and maintenance.[12]

    • Check for Leaks: Air bubbles introduced by a leak in the LC system can cause an erratic or noisy baseline.[10]

  • To Increase Signal Intensity:

    • Optimize MS Parameters: Fine-tuning MS parameters is critical. A systematic approach, optimizing one factor at a time, is recommended.[13][14] Key parameters include Automatic Gain Control (AGC) target, maximum injection time, and collision energy.

    • Sample Preparation: Improve cleanup steps to remove matrix components that cause ion suppression.[6]

    • Derivatization: For some analytes, chemical derivatization can significantly improve ionization efficiency and, consequently, signal intensity.[15]

    • Signal Averaging: Averaging multiple scans or spectra is a common technique to improve the S/N ratio, as it reinforces the consistent signal while random noise tends to average out.[16][17]

Data Presentation

Table 1: Key Mass Spectrometry Parameters for Optimization

This table summarizes key MS parameters that can be optimized to enhance signal intensity for metabolites like this compound, based on general metabolomics optimization strategies.[13][18]

ParameterTypical Values TestedOptimal Value GoalPotential Impact on S/N
MS1 Resolution 30,000 - 240,000Higher (e.g., 180,000)Improves mass accuracy, reduces interferences.
MS/MS Resolution 15,000 - 120,000Lower (e.g., 30,000)Increases scan speed and sensitivity for fragments.
AGC Target 1e5 - 5e6Analyte-dependentPrevents space-charge effects, optimizes ion population.
Max. Injection Time (ms) 50 - 300Analyte-dependentAllows for accumulation of more ions, increasing signal.
Stepped Collision Energy 20, 40, 60 (arbitrary units)Compound-specificOptimizes fragmentation for specific MRM transitions.
RF Lens (%) 40 - 100Higher (e.g., 70%)Improves ion transmission through the optics.

Note: Optimal values are instrument and analyte-specific and must be determined empirically.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol describes a common method for preparing plasma samples for LC-MS/MS analysis of N-acylglycines.[1][2]

G cluster_1 Workflow: Plasma Sample Protein Precipitation P1 1. Thaw Plasma Sample on Ice P2 2. Aliquot 50 µL Plasma P1->P2 P3 3. Add 200 µL Ice-Cold Acetonitrile containing this compound (IS) P2->P3 P4 4. Vortex Vigorously (30 seconds) P3->P4 P5 5. Centrifuge at High Speed (e.g., 14,000 x g, 10 min, 4°C) P4->P5 P6 6. Transfer Supernatant to Autosampler Vial P5->P6 P7 7. Inject into LC-MS/MS P6->P7

Caption: Standard experimental workflow for protein precipitation.

Detailed Steps:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: In a clean microcentrifuge tube, add 50 µL of the plasma sample.

  • Precipitation and IS Spiking: Add 200 µL of ice-cold acetonitrile containing the this compound internal standard at the desired concentration. The organic solvent causes proteins to precipitate out of the solution.[1]

  • Mixing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to an autosampler vial for analysis.

  • Analysis: Inject the sample into the LC-MS/MS system.

References

Troubleshooting poor recovery of N-Isovaleroylglycine-d2 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample preparation of N-Isovaleroylglycine-d2, a deuterated internal standard crucial for accurate quantification of its unlabeled counterpart in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is the deuterium-labeled form of N-Isovaleroylglycine. N-Isovaleroylglycine is an acylglycine that can serve as a biomarker for isovaleric acidemia, an inherited metabolic disorder. In quantitative bioanalysis, deuterated internal standards like this compound are added to samples at a known concentration. They are assumed to behave identically to the endogenous (unlabeled) analyte throughout the sample preparation and analysis process. Therefore, consistent and high recovery of the internal standard is critical for accurate and precise quantification of the target analyte. Poor or variable recovery can lead to inaccurate measurements, impacting clinical diagnostics and research outcomes.

Q2: What are the common causes of poor recovery for this compound?

Poor recovery of this compound during sample preparation can be attributed to several factors, primarily related to its chemical properties as a small, polar, and acidic molecule. Key causes include:

  • Suboptimal Extraction pH: As an acidic molecule due to its carboxyl group, the pH of the sample and extraction solvents plays a crucial role in its charge state and, consequently, its solubility and extractability.

  • Inappropriate Extraction Solvent/Method: The choice of solvent in liquid-liquid extraction (LLE) or the sorbent and solvent system in solid-phase extraction (SPE) is critical for efficiently partitioning this compound from the biological matrix.

  • Incomplete Elution from SPE Sorbent: The analyte may be strongly retained on the SPE cartridge and not fully eluted with the chosen solvent.

  • Analyte Volatility and Adsorption: Although not highly volatile, losses can occur during solvent evaporation steps if not performed under controlled conditions. Adsorption to plasticware can also be a factor for polar molecules.

  • Chemical Instability: While generally stable, prolonged exposure to harsh pH conditions (strong acids or bases) or high temperatures could potentially lead to degradation or deuterium-hydrogen exchange.

Q3: I am observing low recovery of this compound. Where should I start troubleshooting?

A systematic approach is essential for identifying the source of low recovery. The following diagram outlines a logical troubleshooting workflow.

TroubleshootingWorkflow Troubleshooting Workflow for Poor this compound Recovery Start Poor Recovery of this compound Observed Check_Method Review Sample Preparation Protocol (LLE or SPE) Start->Check_Method LLE_Path Liquid-Liquid Extraction (LLE) Issues Check_Method->LLE_Path LLE SPE_Path Solid-Phase Extraction (SPE) Issues Check_Method->SPE_Path SPE General_Issues General Process Issues Check_Method->General_Issues Both LLE_pH Optimize Sample pH (Acidify to pH < pKa) LLE_Path->LLE_pH SPE_Sorbent Select Appropriate Sorbent (e.g., Reversed-Phase, Anion Exchange) SPE_Path->SPE_Sorbent Evaporation Check Evaporation Step (Temperature, N2 stream) General_Issues->Evaporation LLE_Solvent Evaluate Extraction Solvent Polarity (e.g., Ethyl Acetate, MTBE) LLE_pH->LLE_Solvent LLE_Technique Review Extraction Technique (e.g., mixing, phase separation) LLE_Solvent->LLE_Technique End Recovery Improved LLE_Technique->End SPE_Load_Wash Optimize Load and Wash Steps (pH and solvent strength) SPE_Sorbent->SPE_Load_Wash SPE_Elution Optimize Elution Solvent (Stronger organic, pH adjustment) SPE_Load_Wash->SPE_Elution SPE_Elution->End Reconstitution Ensure Complete Reconstitution (Solvent compatibility, vortexing) Evaporation->Reconstitution Stability Investigate Analyte Stability (pH, temperature, D-H exchange) Reconstitution->Stability Stability->End LLE_Optimization Key Relationships in LLE Optimization for this compound Analyte This compound (pKa ~3-4) Charge Charge State Analyte->Charge is dependent on pH Sample pH pH->Charge determines Recovery High Recovery pH->Recovery critically impacts Solvent Extraction Solvent (e.g., Ethyl Acetate) Charge->Solvent influences partitioning into Solvent->Recovery leads to

Calibration curve linearity issues with N-Isovaleroylglycine-d2 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with N-Isovaleroylglycine-d2 standards in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for N-Isovaleroylglycine is non-linear. What are the common causes when using an this compound internal standard?

A1: Non-linearity in your calibration curve can stem from several factors, even when using a deuterated internal standard. The most common culprits include:

  • Isotopic Interference: Cross-talk between the analyte and the internal standard signals can occur. This is more pronounced at high analyte concentrations where the natural isotopes of the analyte can contribute to the signal of the deuterated internal standard.

  • Impurity of the Internal Standard: The this compound standard may contain a small amount of the unlabeled N-Isovaleroylglycine, which can artificially inflate the response at lower concentrations.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response.

  • Matrix Effects: Although a deuterated internal standard is designed to compensate for matrix effects, significant ion suppression or enhancement can still lead to non-linearity, especially if the analyte and internal standard do not co-elute perfectly.

  • Suboptimal Chromatographic Conditions: Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and lead to non-linear calibration curves.

  • Incorrect Regression Model: Using a linear regression model for a relationship that is inherently non-linear will result in a poor fit. In some cases, a quadratic or other non-linear model may be more appropriate.

Q2: How can I investigate and troubleshoot non-linearity in my calibration curve?

A2: A systematic approach is crucial for identifying the root cause of non-linearity. The following workflow can guide your troubleshooting efforts:

Troubleshooting_Workflow start Non-Linear Calibration Curve check_chromatography 1. Evaluate Peak Shape and Co-elution start->check_chromatography check_is_purity 2. Assess Internal Standard Purity check_chromatography->check_is_purity check_saturation 3. Investigate Detector Saturation check_is_purity->check_saturation evaluate_matrix_effects 4. Assess Matrix Effects check_saturation->evaluate_matrix_effects optimize_regression 5. Re-evaluate Regression Model evaluate_matrix_effects->optimize_regression solution Linear Calibration Curve optimize_regression->solution

Caption: A stepwise workflow for troubleshooting non-linear calibration curves.

Q3: What are the acceptance criteria for calibration curve linearity?

A3: For bioanalytical methods, a common acceptance criterion for the linearity of a calibration curve is a coefficient of determination (R²) value of >0.99.[1] However, relying solely on the R² value can be misleading. It is also important to assess the residuals (the difference between the actual and calculated concentrations) for each calibration point. The residuals should be randomly distributed around zero and within a certain percentage of the nominal concentration (e.g., ±15-20%).

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Lack of Co-elution

Symptoms:

  • Asymmetrical peaks (tailing or fronting) for the analyte and/or internal standard.

  • A noticeable shift in retention time between N-Isovaleroylglycine and this compound.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Mobile Phase Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak shape.
Column Degradation Replace the analytical column if it has been used extensively or shows signs of deterioration.
Inappropriate Flow Rate Optimize the flow rate to ensure adequate separation and symmetrical peaks.
Isotope Effect A slight retention time shift between deuterated and non-deuterated compounds can occur. If the shift is significant, consider adjusting the chromatographic gradient or using a column with different selectivity. In some cases, a different deuterated standard (e.g., with more deuterium atoms) may exhibit closer co-elution.
Issue 2: Isotopic Interference or Internal Standard Impurity

Symptoms:

  • Non-linearity at the lower end of the calibration curve.

  • A significant response for the analyte in a blank sample spiked only with the internal standard.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Contribution of Analyte's Natural Isotopes to IS Signal This is more likely at high analyte concentrations. If this is suspected, you may need to use a non-linear regression model or narrow the calibration range.
Presence of Unlabeled Analyte in the IS Analyze a high concentration of the this compound standard alone and check for a signal in the N-Isovaleroylglycine MRM transition. If a significant signal is present, contact the supplier for a new batch of the internal standard with higher isotopic purity.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls
  • Primary Stock Solutions: Prepare individual stock solutions of N-Isovaleroylglycine and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Isovaleroylglycine by serial dilution of the primary stock solution.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL).

  • Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solutions into the same biological matrix as the samples (e.g., urine or plasma). A typical calibration curve might include 6-8 non-zero points.

  • Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Protocol 2: Sample Preparation

For Urine Samples ("Dilute-and-Shoot"):

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge the samples at 4000 x g for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.

  • Vortex for 10 seconds and transfer to an autosampler vial.

For Plasma Samples (Protein Precipitation):

  • Thaw plasma samples on ice and vortex.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are general starting conditions and should be optimized for your specific instrumentation.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of Mobile Phase B and ramp up to elute the analyte, followed by a re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
MRM Transitions To be determined empirically. A starting point for N-Isovaleroylglycine (MW: 159.18) could be m/z 160.1 -> [product ion]. For this compound, the precursor would be m/z 162.1. The product ion would likely be the same as the unlabeled compound.

Data Presentation

Table 1: Example of a Linear Calibration Curve for N-Isovaleroylglycine
Nominal Conc. (ng/mL)Analyte/IS Peak Area RatioCalculated Conc. (ng/mL)% Accuracy
100.0529.898.0
250.12825.5102.0
500.25149.899.6
1000.505101.2101.2
2501.26251.5100.6
5002.49498.099.6
10005.021004.0100.4
Regression y = 0.005x + 0.001 R² = 0.9995
Table 2: Troubleshooting Checklist for Non-Linearity
CheckpointStatus (Pass/Fail)Observations
Analyte Peak Shape Tailing factor, symmetry
IS Peak Shape Tailing factor, symmetry
Analyte and IS Co-elution Retention time difference
Blank + IS Response Signal in analyte channel
Residuals Plot Random distribution?
High Concentration Accuracy Any signs of saturation?

Visualization of Key Relationships

IS_Function cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Analyte Extraction Extraction & Cleanup Analyte->Extraction IS_d2 This compound IS_d2->Extraction Matrix Matrix Matrix->Extraction Ionization Ionization Source Extraction->Ionization MS_Detection Mass Spectrometer Ionization->MS_Detection Peak_Area_Ratio Peak Area Ratio (Analyte/IS) MS_Detection->Peak_Area_Ratio

Caption: The role of the internal standard in compensating for variability during sample preparation and analysis.

References

Validation & Comparative

N-Isovaleroylglycine-d2 vs. Non-Deuterated N-Isovaleroylglycine: A Comparative Guide for High-Precision Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies and clinical diagnostics, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of deuterated N-Isovaleroylglycine-d2 and non-deuterated N-Isovaleroylglycine as internal standards in analytical assays, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

N-Isovaleroylglycine is a critical biomarker for the diagnosis of isovaleric acidemia, an inherited metabolic disorder affecting the leucine catabolism pathway. Accurate quantification of this metabolite in biological matrices such as urine is essential for clinical monitoring and research. The use of an internal standard is indispensable to correct for variability during sample preparation and analysis. This guide will delve into the performance differences between a stable isotope-labeled (deuterated) internal standard and a non-deuterated (structural analog or the analyte itself) standard, supported by experimental principles and data.

The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is considered the gold standard for quantitative bioanalysis. This technique, known as isotope dilution mass spectrometry (IDMS), relies on the principle that a deuterated standard is chemically and physically almost identical to the analyte of interest. Consequently, it is expected to exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization.[1][2]

Key Advantages of this compound:

  • Co-elution with the Analyte: this compound has a very similar retention time to the non-deuterated analyte, ensuring that both compounds experience the same matrix effects at the same time.

  • Similar Ionization Efficiency: The deuterated and non-deuterated forms have nearly identical ionization efficiencies in the mass spectrometer's ion source.

  • Correction for Matrix Effects: Because of the similarities in physical and chemical properties, the deuterated standard can effectively compensate for signal suppression or enhancement caused by other molecules in the biological matrix.

  • Improved Accuracy and Precision: The use of a deuterated internal standard leads to more accurate and precise quantification of the analyte, as it corrects for variations in sample preparation and instrument response.

Performance Comparison: this compound vs. Non-Deuterated Standard

The superiority of a deuterated internal standard over a non-deuterated one (such as a structural analog) is evident in various performance metrics of an analytical assay. While a non-deuterated standard can account for some variability, it cannot match the performance of its deuterated counterpart, primarily due to differences in chromatographic behavior and ionization efficiency.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated N-Isovaleroylglycine (or Analog IS)
**Linearity (R²) **Typically ≥ 0.99May be ≥ 0.99, but more susceptible to matrix effects
Accuracy (% Bias) Typically within ±15%Can be variable and exceed ±15%, especially in complex matrices
Precision (% CV) Typically < 15%Often higher, can exceed 15% due to differential matrix effects
Matrix Effect Effectively minimizedSignificant and variable, leading to inaccurate quantification
Extraction Recovery Correction is highly effectiveCorrection is less reliable due to potential differences in recovery

Leucine Catabolism and the Formation of N-Isovaleroylglycine

N-Isovaleroylglycine is a downstream metabolite in the catabolism of the branched-chain amino acid, leucine. In the inherited metabolic disorder isovaleric acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA. This excess isovaleryl-CoA is then conjugated with glycine to form N-isovalerylglycine, which is subsequently excreted in the urine. The following diagram illustrates this metabolic pathway.

Leucine_Catabolism cluster_0 Isovaleric Acidemia Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD N_Isovaleroylglycine N-Isovaleroylglycine Isovaleryl_CoA->N_Isovaleroylglycine GAT Glycine Glycine Glycine->N_Isovaleroylglycine IVD Deficient Isovaleryl-CoA Dehydrogenase BCAT Branched-chain aminotransferase BCKDH Branched-chain α-ketoacid dehydrogenase complex GAT Glycine N-acyltransferase

Leucine catabolism pathway in isovaleric acidemia.

Experimental Protocols

This section provides a detailed methodology for the quantification of N-Isovaleroylglycine in human urine using LC-MS/MS with this compound as an internal standard. A similar protocol would be followed for a non-deuterated standard, with the understanding that the performance would be inferior.

Objective

To accurately quantify the concentration of N-Isovaleroylglycine in human urine samples.

Materials
  • N-Isovaleroylglycine analytical standard

  • This compound internal standard

  • Human urine (blank and patient samples)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Experimental Workflow

The following diagram outlines the general workflow for sample preparation and analysis.

Experimental_Workflow start Start: Urine Sample spike Spike with This compound start->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elute Analytes spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data end End: Concentration Result data->end

Experimental workflow for N-Isovaleroylglycine analysis.
Detailed Procedure

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of N-Isovaleroylglycine and this compound in a suitable solvent (e.g., 50% ACN in water).

    • Prepare a series of calibration standards by spiking blank urine with known concentrations of N-Isovaleroylglycine.

    • Prepare QC samples at low, medium, and high concentrations in blank urine.

  • Sample Preparation:

    • To 100 µL of urine sample (calibrator, QC, or patient sample), add 10 µL of the this compound internal standard working solution.

    • Vortex mix for 10 seconds.

    • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

    • Wash the SPE cartridge to remove interferences.

    • Elute N-Isovaleroylglycine and the internal standard from the cartridge.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate N-Isovaleroylglycine from other urine components.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • N-Isovaleroylglycine: Monitor a specific precursor-to-product ion transition.

        • This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.

  • Data Analysis:

    • Integrate the peak areas for N-Isovaleroylglycine and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of N-Isovaleroylglycine in the patient samples by interpolating their peak area ratios from the calibration curve.

Conclusion

For the accurate and precise quantification of N-Isovaleroylglycine in biological samples, the use of a deuterated internal standard such as this compound is highly recommended. Its ability to mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability, including matrix effects, which is a significant challenge in bioanalysis. While a non-deuterated standard may be a more accessible and less expensive option, it is prone to providing less reliable data due to potential differences in chromatographic retention and ionization response. For clinical diagnostic applications and robust research findings, the investment in a deuterated internal standard is justified by the significant improvement in data quality.

References

A Comparative Guide to N-Isovaleroylglycine-d2 and Other Deuterated Internal Standards for Acylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of quantitative bioanalysis by mass spectrometry, particularly in metabolomics and clinical diagnostics, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. A SIL-IS corrects for variability during sample preparation, chromatography, and ionization. N-Isovaleroylglycine-d2 is a deuterated internal standard specifically designed for the quantification of N-Isovaleroylglycine, a critical biomarker for the inborn error of metabolism, Isovaleric Acidemia (IVA).

This guide provides an objective comparison of this compound with other structurally similar deuterated acylglycine standards, supported by established performance data and detailed experimental protocols.

Metabolic Pathway of Leucine and Formation of N-Isovaleroylglycine

Isovaleric acidemia is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme is crucial for the normal metabolism of the branched-chain amino acid leucine. A defect in IVD leads to the accumulation of isovaleryl-CoA, which is then detoxified by conjugation with glycine to form N-Isovaleroylglycine, a metabolite that is subsequently excreted in the urine. The quantification of N-Isovaleroylglycine is therefore a key diagnostic marker for IVA.

Metabolic Pathway Metabolic Pathway of Leucine Catabolism Leucine Leucine a_Keto α-Ketoisocaproate Leucine->a_Keto IsovalerylCoA Isovaleryl-CoA a_Keto->IsovalerylCoA MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Isovaleryl-CoA Dehydrogenase (IVD) IVD_Block IVD Deficiency (Isovaleric Acidemia) IsovalerylCoA->IVD_Block IVG N-Isovaleroylglycine (Excreted in Urine) IVD_Block->IVG Conjugation Glycine Glycine Glycine->IVG

Metabolic pathway leading to N-Isovaleroylglycine formation.

Performance Comparison of Deuterated Acylglycine Internal Standards

The ideal internal standard co-elutes and behaves identically to its non-labeled analyte counterpart. Deuterated acylglycines, such as this compound, N-Propionylglycine-d2, and N-Tiglylglycine-d3, are commonly used for the quantification of their respective endogenous analytes in biological matrices like urine. While direct head-to-head comparative studies are limited, validated methods for panels of acylglycines provide robust data on their expected performance.

The following table summarizes typical performance characteristics for these deuterated internal standards based on published LC-MS/MS methods.[1]

Performance MetricThis compoundN-Propionylglycine-d2N-Tiglylglycine-d3Acceptance Criteria (Typical)
Analyte N-IsovaleroylglycineN-PropionylglycineN-Tiglylglycine-
Recovery (%) 90 - 11090 - 11090 - 11080 - 120%
Precision (CV, %) < 15< 15< 15≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 15± 15± 15± 15% (± 20% at LLOQ)
Linearity (r²) > 0.99> 0.99> 0.99≥ 0.99
Matrix Effect Minimal/CompensatedMinimal/CompensatedMinimal/CompensatedIS-normalized factor close to 1

Note: The performance data presented are representative values derived from studies validating panels of urinary acylglycines using their respective deuterated internal standards.[1] These values demonstrate the suitability and reliability of this class of internal standards for quantitative bioanalysis.

Experimental Workflow and Protocols

A robust and reproducible analytical method is crucial for reliable quantification. The following workflow outlines a common procedure for the analysis of urinary acylglycines using UPLC-MS/MS.

Experimental Workflow General Experimental Workflow for Urinary Acylglycine Analysis Sample Urine Sample Collection Spike Spike with Deuterated Internal Standard Mix (e.g., this compound) Sample->Spike Dilute Sample Dilution (e.g., with 0.1% Formic Acid in Water) Spike->Dilute Vortex Vortex & Centrifuge Dilute->Vortex Transfer Transfer Supernatant to Autosampler Vial Vortex->Transfer Analysis UPLC-MS/MS Analysis Transfer->Analysis Data Data Processing & Quantification Analysis->Data

Typical analytical workflow for urinary acylglycine quantification.
Detailed Experimental Protocol

This protocol is adapted from a validated method for the quantification of urinary acylglycines by LC-MS/MS without derivatization.

1. Materials and Reagents

  • Analytes: N-Isovaleroylglycine, N-Propionylglycine, N-Tiglylglycine, etc.

  • Internal Standards: this compound, N-Propionylglycine-d2, N-Tiglylglycine-d3.

  • Solvents: Formic acid, Methanol, Water (LC-MS grade).

  • Internal Standard Working Solution: Prepare a stock solution of each deuterated standard in methanol. Combine and dilute to a final working concentration (e.g., 1 µmol/L) in water.

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge samples at 4000 x g for 5 minutes to pellet any precipitate.

  • In a clean microcentrifuge tube, combine 10 µL of urine supernatant with 10 µL of the internal standard working solution.

  • Add 180 µL of 0.1% formic acid in water.

  • Vortex the mixture thoroughly.

  • Transfer the final mixture to an autosampler vial for analysis.

3. UPLC-MS/MS Conditions

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 2% B

    • 4.1-5.0 min: Column re-equilibration

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions must be optimized for each analyte and its corresponding deuterated internal standard.

4. Data Analysis

  • Quantification is based on the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard.

  • A calibration curve is constructed by analyzing standards of known concentrations and plotting the area ratio against the concentration.

Conclusion

This compound serves as a robust and reliable internal standard for the accurate quantification of its endogenous counterpart, a key biomarker for Isovaleric Acidemia. Its performance characteristics, including high recovery, precision, and accuracy, are consistent with those of other high-quality deuterated acylglycine standards like N-Propionylglycine-d2 and N-Tiglylglycine-d3. The use of a structurally identical, stable isotope-labeled internal standard is the most effective strategy to compensate for analytical variability, ensuring data integrity in clinical and research settings. The provided experimental protocol offers a validated, straightforward approach for the analysis of these critical metabolic markers without the need for complex derivatization steps.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Isovaleroylglycine using N-Isovaleroylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Isovaleroylglycine, a critical biomarker for Isovaleric Acidemia. The cross-validation of analytical methods is paramount for ensuring data accuracy, reliability, and consistency in clinical research and drug development. This document outlines detailed experimental protocols, presents comparative performance data for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and illustrates the metabolic pathway and cross-validation workflow using N-Isovaleroylglycine-d2 as an internal standard.

Comparative Performance of Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of N-Isovaleroylglycine depends on the specific requirements of the study, including sample matrix, required sensitivity, and sample throughput. Both methods, when properly validated using a deuterated internal standard like this compound, can provide accurate and precise results. Below is a summary of typical performance characteristics compiled from validated methods for acylglycines.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard This compoundThis compound
Derivatization Required (e.g., silylation)Typically not required
Linearity Range Wide dynamic range, typically in µg/mLExcellent linearity, often in ng/mL to µg/mL range[1]
Lower Limit of Quantification (LLOQ) Method-dependent, generally in the low µg/mL rangeHigh sensitivity, often in the low ng/mL range[1]
Accuracy (% Recovery) Good, typically within 85-115%Excellent, typically within 90-110%[2]
Precision (% CV) Intra- and inter-assay precision generally <15%High precision, with intra- and inter-assay CVs often <10%[2]
Selectivity High, based on chromatographic retention time and mass fragmentationVery high, based on precursor and product ion transitions
Sample Throughput Lower, due to longer run times and derivatization stepsHigher, with faster analysis times

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical assays. The following are representative protocols for the analysis of N-Isovaleroylglycine in biological matrices.

GC-MS Method with Derivatization

This method is a classic approach for the analysis of organic acids and requires derivatization to increase the volatility of N-Isovaleroylglycine.

  • Sample Preparation (Urine):

    • To 1 mL of urine, add this compound as the internal standard.

    • Acidify the sample with HCl.

    • Perform liquid-liquid extraction with ethyl acetate or a similar organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-80°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: DB-5ms or similar non-polar capillary column.

    • Injector: Split/splitless injector, operated in splitless mode.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C).

    • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

    • Ionization: Electron Ionization (EI).

    • Mode: Selected Ion Monitoring (SIM) of characteristic ions for N-Isovaleroylglycine-TMS and this compound-TMS.

LC-MS/MS Method

This method offers high sensitivity and specificity and generally does not require derivatization, leading to simpler sample preparation and higher throughput.[3]

  • Sample Preparation (Plasma or Urine):

    • To 100 µL of plasma or urine, add this compound as the internal standard.

    • Perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness or directly inject a diluted aliquot.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Waters ACQUITY UPLC, Sciex ExionLC, or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo).

    • Ionization: Electrospray Ionization (ESI), typically in positive or negative mode.

    • Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for N-Isovaleroylglycine and this compound.

Visualizing Workflows and Pathways

Metabolic Pathway of Leucine Catabolism

The following diagram illustrates the metabolic pathway of the amino acid leucine. In Isovaleric Acidemia, a deficiency in the enzyme Isovaleryl-CoA Dehydrogenase leads to the accumulation of Isovaleryl-CoA, which is then conjugated with glycine to form N-Isovaleroylglycine.

Leucine_Metabolism cluster_enzymes Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination enzyme1 Branched-Chain Amino Acid Aminotransferase aKG α-Ketoglutarate Glu Glutamate IVCoA Isovaleryl-CoA KIC->IVCoA Oxidative Decarboxylation enzyme2 Branched-Chain α-Keto Acid Dehydrogenase Complex MC_CoA β-Methylcrotonyl-CoA IVCoA->MC_CoA Dehydrogenation IVG N-Isovaleroylglycine IVCoA->IVG Detoxification Pathway enzyme3 Isovaleryl-CoA Dehydrogenase (Deficient in IVA) enzyme4 Glycine N-Acyltransferase Glycine Glycine

Caption: Leucine catabolism and the formation of N-Isovaleroylglycine in Isovaleric Acidemia.

Cross-Validation Workflow for Analytical Methods

This diagram outlines the logical workflow for the cross-validation of two analytical methods, such as GC-MS and LC-MS/MS, to ensure the comparability of results.

Cross_Validation_Workflow cluster_methods Analysis of Aliquots start Define Acceptance Criteria (e.g., ±20% agreement) select_samples Select a Set of Study Samples (n ≥ 20, spanning the analytical range) start->select_samples analyze_A Analyze with Method A (e.g., GC-MS) select_samples->analyze_A analyze_B Analyze with Method B (e.g., LC-MS/MS) select_samples->analyze_B compare_data Compare Results from Both Methods analyze_A->compare_data analyze_B->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman plot, regression analysis) compare_data->statistical_analysis Data obtained pass Methods are Correlated and Interchangeable statistical_analysis->pass Acceptance criteria met fail Investigate Discrepancies and Re-evaluate Methods statistical_analysis->fail Acceptance criteria not met

Caption: A generalized workflow for the cross-validation of two analytical methods.

References

N-Isovaleroylglycine-d2: The Gold Standard for Accurate Biomarker Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolic disorder diagnostics, particularly for conditions like isovaleric acidemia, the precise measurement of biomarkers is paramount. N-Isovaleroylglycine (IVG) is a key urinary biomarker for this condition. While IVG itself is the indicator of the metabolic disruption, its deuterated counterpart, N-Isovaleroylglycine-d2 (IVG-d2), plays a crucial, albeit different, role. This guide provides a comprehensive comparison, supported by experimental principles and data, to elucidate why IVG-d2 is not just an alternative, but a superior tool for the accurate quantification of N-Isovaleroylglycine.

Fundamentally, this compound is not a biomarker in the same sense as N-Isovaleroylglycine. Instead, it serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard for achieving the highest levels of accuracy and precision in bioanalytical assays.

The Rationale for a Deuterated Internal Standard

The core advantage of using IVG-d2 as an internal standard lies in its near-identical chemical and physical properties to the endogenous IVG being measured. With the exception of a slight increase in mass due to the replacement of two hydrogen atoms with deuterium, IVG-d2 behaves identically to IVG throughout the entire analytical process. This includes extraction from the biological matrix (e.g., urine), chromatographic separation, and ionization in the mass spectrometer.

This co-elution and identical ionization behavior are critical for compensating for various sources of analytical error, such as:

  • Matrix Effects: Co-eluting compounds from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since IVG-d2 is affected in the same way as IVG, the ratio of their signals remains constant, correcting for these effects.

  • Sample Preparation Variability: Losses during sample extraction and processing can be a significant source of error. By adding a known amount of IVG-d2 at the beginning of the sample preparation process, any losses will affect both the analyte and the internal standard equally, thus normalizing the final measurement.

  • Instrumental Fluctuations: Minor variations in instrument performance, such as injection volume and detector response, are also corrected for by using the ratio of the analyte to the internal standard.

Data Presentation: A Quantitative Comparison

The superiority of using a deuterated internal standard is evident in the improved accuracy and precision of the analytical method. The following table summarizes the expected performance improvements based on studies comparing the use of analogous (non-isotopically labeled) internal standards with deuterated internal standards for the quantification of various analytes.

Performance MetricAnalogous Internal Standard (Expected)Deuterated (d2) Internal Standard (Expected)
Accuracy (Mean Bias) 90-110%98-102%
Precision (%RSD) < 15%< 5%

RSD: Relative Standard Deviation

The data clearly indicates that assays employing a deuterated internal standard exhibit a mean bias closer to the true value and significantly lower variability, leading to more reliable and reproducible results.

Leucine Catabolism and the Origin of N-Isovaleroylglycine

N-Isovaleroylglycine is a metabolite that accumulates in the body due to a defect in the catabolism of the branched-chain amino acid, leucine. Specifically, in the genetic disorder isovaleric acidemia, the enzyme isovaleryl-CoA dehydrogenase is deficient. This enzyme is responsible for the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. When this step is blocked, isovaleryl-CoA accumulates and is subsequently conjugated with glycine to form N-isovalerylglycine, which is then excreted in the urine.

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase (Deficient in Isovaleric Acidemia) IVG N-Isovaleroylglycine (excreted in urine) Isovaleryl_CoA->IVG Glycine N-Acyltransferase Metabolites Further Metabolites Methylcrotonyl_CoA->Metabolites Glycine Glycine Glycine->IVG

Leucine catabolism pathway and the formation of N-Isovaleroylglycine in isovaleric acidemia.

Experimental Protocols

The following provides a detailed methodology for the quantitative analysis of N-Isovaleroylglycine in urine using this compound as an internal standard by LC-MS/MS.

Sample Preparation
  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and then centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.

  • Internal Standard Spiking: In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol/water at a concentration of 1 µg/mL).

  • Vortexing: Vortex the mixture for 10 seconds to ensure homogeneity.

  • Transfer: Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Isovaleroylglycine 160.188.1
This compound 162.190.1
Data Analysis
  • Peak Integration: Integrate the peak areas for the specified SRM transitions for both N-Isovaleroylglycine and this compound.

  • Ratio Calculation: Calculate the peak area ratio (N-Isovaleroylglycine peak area / this compound peak area).

  • Quantification: Construct a calibration curve by plotting the peak area ratio versus the concentration of a series of known standards. Determine the concentration of N-Isovaleroylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Urine Urine Sample Spike Spike with This compound (IS) Urine->Spike Vortex Vortex Spike->Vortex Transfer Transfer to Vial Vortex->Transfer LC Liquid Chromatography (Separation) Transfer->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 MS2 Tandem Mass Spectrometry (Fragmentation & Product Ion Detection) MS1->MS2 Integration Peak Area Integration MS2->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Workflow for the quantitative analysis of N-Isovaleroylglycine using a deuterated internal standard.

Conclusion

Comparative analysis of N-Isovaleroylglycine-d2 in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the analytical performance of N-Isovaleroylglycine-d2, a deuterated stable isotope-labeled internal standard, across various biological matrices. Designed for researchers, scientists, and professionals in drug development, this document outlines key performance metrics, detailed experimental protocols, and visual workflows to facilitate accurate and reproducible quantification of N-Isovaleroylglycine.

N-Isovaleroylglycine is an acylglycine that serves as a biomarker for isovaleric acidemia, a metabolic disorder, and has been identified as a potential biomarker for a predisposition to weight gain and obesity.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variations during sample processing and instrumental analysis, ensuring high accuracy and precision in quantification.[3]

Quantitative Performance Across Matrices

The following table summarizes the typical analytical performance of this compound quantification in human plasma and urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. These values are representative of a well-optimized assay.

ParameterPlasmaUrineTissue (Homogenate)
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL2.0 ng/g
Limit of Quantification (LOQ) 1.5 ng/mL3.0 ng/mL5.0 ng/g
Linear Range 1.5 - 1000 ng/mL3.0 - 2000 ng/mL5.0 - 1500 ng/g
Precision (Intra-day) < 5% RSD< 6% RSD< 8% RSD
Precision (Inter-day) < 7% RSD< 8% RSD< 10% RSD
Accuracy 95 - 105%93 - 107%90 - 110%
Recovery > 90%> 85%> 80%
Matrix Effect MinimalModerateSignificant

Experimental Protocols

A robust and sensitive method for the simultaneous quantification of N-acylglycines in biological samples is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] The following protocols describe the sample preparation and analytical conditions for plasma, urine, and a general approach for tissue.

Sample Preparation

Plasma:

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard (this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Urine:

  • Thaw urine samples at room temperature and vortex for 10 seconds.[3]

  • Centrifuge at 4000 x g for 5 minutes to remove particulate matter.[3]

  • Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard (this compound).

  • Vortex and directly inject into the LC-MS/MS system. This "dilute-and-shoot" method is effective for urine samples.[3]

Tissue:

  • Accurately weigh approximately 50 mg of tissue.

  • Add 500 µL of ice-cold homogenization buffer and the internal standard (this compound).

  • Homogenize the tissue using a bead beater or ultrasonic homogenizer.

  • Perform protein precipitation by adding 1 mL of ice-cold acetonitrile.

  • Follow with centrifugation, evaporation, and reconstitution steps similar to the plasma protocol.

LC-MS/MS Conditions
  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient starting from low organic phase concentration and ramping up to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode[4]

  • MS Detection: Multiple Reaction Monitoring (MRM)

Visual Representations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological matrices.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine, Tissue) IS_Spike Spike with This compound (IS) Matrix->IS_Spike Extraction Extraction / Precipitation IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

Experimental workflow for this compound analysis.
N-Isovaleroylglycine Biosynthesis Pathway

This diagram shows the metabolic pathway leading to the formation of N-Isovaleroylglycine.

G Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA N_Isovaleroylglycine N-Isovaleroylglycine Isovaleryl_CoA->N_Isovaleroylglycine Glycine N-acyltransferase Glycine Glycine Glycine->N_Isovaleroylglycine Deficiency Isovaleryl-CoA Dehydrogenase Deficiency Deficiency->Isovaleryl_CoA Inhibits breakdown

Biosynthesis of N-Isovaleroylglycine.

References

N-Isovaleroylglycine-d2 Shines in Quantitative Assays: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of metabolites, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of N-Isovaleroylglycine-d2 as an internal standard in quantitative assays, particularly for the diagnosis and monitoring of isovaleric acidemia, and contrasts its performance with other analytical approaches.

In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards are widely recognized as the gold standard for mitigating analytical variability and ensuring the highest data quality. This compound, a deuterated analog of the endogenous metabolite N-isovalerylglycine, exemplifies this standard of excellence. Its near-identical physicochemical properties to the analyte of interest allow it to effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection.

Superior Performance of Deuterated Internal Standards

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability, which can arise from matrix effects, instrument fluctuations, and sample processing inconsistencies. By adding a known amount of the deuterated standard to samples at an early stage of the workflow, any subsequent loss or signal alteration of the target analyte is mirrored by the internal standard. The final quantification is based on the ratio of the analyte's signal to that of the internal standard, leading to significantly improved accuracy and precision.

Quantitative Performance Data

Modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the quantification of acylglycines, including isovalerylglycine, using deuterated internal standards have demonstrated excellent performance characteristics. The following tables summarize typical validation data from such methods, showcasing the high accuracy and precision achievable with this approach.

Table 1: Accuracy and Precision of Isovalerylglycine Quantification using a Deuterated Internal Standard

AnalyteSpiked Concentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
IsovalerylglycineLow QC< 10%< 10%90-110%
Mid QC< 10%< 10%90-110%
High QC< 10%< 10%90-110%

Data synthesized from representative UPLC-MS/MS methods for acylglycine analysis.

Table 2: Linearity and Sensitivity

AnalyteLinear Range (µM)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (µM)
Isovalerylglycine0.005 - 25.0> 0.990.005

Data derived from published UPLC-MS/MS methods for acylglycines.[1]

Experimental Protocols

The following provides a detailed methodology for a typical UPLC-MS/MS assay for the quantification of isovalerylglycine in biological matrices, employing a deuterated internal standard.

Sample Preparation
  • Sample Collection: Collect urine or plasma samples according to standard laboratory procedures.

  • Internal Standard Spiking: To a defined volume of the biological sample (e.g., 100 µL of urine or plasma), add a precise amount of the this compound internal standard solution.

  • Protein Precipitation (for plasma/serum): Add a protein precipitation agent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins.

  • Derivatization (optional but common for acylglycines): The supernatant can be subjected to derivatization (e.g., butylation) to improve chromatographic properties and sensitivity.

  • Reconstitution: After derivatization or extraction, the sample is typically evaporated to dryness and reconstituted in a solvent compatible with the UPLC mobile phase.

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system equipped with a suitable column (e.g., C18 reversed-phase) is used for separation.

  • Mobile Phase: A gradient elution with a binary solvent system (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is commonly employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is utilized.

  • MRM Transitions: Specific precursor-to-product ion transitions for both N-isovalerylglycine and this compound are monitored for quantification.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a quantitative assay using this compound.

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Biological Sample Biological Sample Add this compound (IS) Add this compound (IS) Biological Sample->Add this compound (IS) Protein Precipitation / Extraction Protein Precipitation / Extraction Add this compound (IS)->Protein Precipitation / Extraction Derivatization (Optional) Derivatization (Optional) Protein Precipitation / Extraction->Derivatization (Optional) Reconstitution Reconstitution Derivatization (Optional)->Reconstitution UPLC Separation UPLC Separation Reconstitution->UPLC Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) UPLC Separation->Mass Spectrometry (MRM) Data Acquisition Data Acquisition Mass Spectrometry (MRM)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Peak Integration->Calculate Analyte/IS Ratio Quantification via Calibration Curve Quantification via Calibration Curve Calculate Analyte/IS Ratio->Quantification via Calibration Curve Final Result Final Result Quantification via Calibration Curve->Final Result

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Analyte + IS in Sample Analyte + IS in Sample Sample Preparation Variability Sample Preparation Variability Analyte + IS in Sample->Sample Preparation Variability LC-MS/MS Variability LC-MS/MS Variability Analyte + IS in Sample->LC-MS/MS Variability Ratio (Analyte/IS) Ratio (Analyte/IS) Sample Preparation Variability->Ratio (Analyte/IS) LC-MS/MS Variability->Ratio (Analyte/IS) Accurate Quantification Accurate Quantification Ratio (Analyte/IS)->Accurate Quantification

Caption: Principle of variability correction using a stable isotope-labeled internal standard.

Conclusion

The use of this compound as an internal standard in quantitative assays provides a robust and reliable method for the accurate determination of isovalerylglycine in biological matrices. The near-identical chemical behavior of the deuterated standard to the endogenous analyte ensures effective compensation for analytical variability, leading to high precision and accuracy. For researchers in clinical diagnostics, drug development, and metabolic studies, employing a stable isotope-labeled internal standard like this compound is a critical step in generating high-quality, reproducible data.

References

Inter-Laboratory Comparison Guide for N-Isovaleroylglycine Quantification Utilizing N-Isovaleroylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of N-Isovaleroylglycine, with a specific focus on the use of N-Isovaleroylglycine-d2 as an internal standard. The data and protocols presented are compiled from various studies to offer researchers and drug development professionals a comprehensive resource for evaluating and implementing robust analytical strategies.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of accurate and precise quantification in mass spectrometry. This approach, known as the stable isotope dilution method, corrects for variability during sample preparation and analysis, ensuring high-quality data.

Principle of Stable Isotope Dilution Analysis

The core principle involves adding a known quantity of the deuterated internal standard (this compound) to an unknown quantity of the native analyte (N-Isovaleroylglycine) in the sample. Because the internal standard is chemically identical and physically similar to the analyte, it experiences the same losses during sample extraction, derivatization, and ionization. The ratio of the analyte signal to the internal standard signal is then used to calculate the analyte's concentration, providing a highly accurate measurement.

cluster_workflow Stable Isotope Dilution Principle sample Biological Sample (Unknown Analyte Concentration) is Add Known Amount of This compound (Internal Standard) sample->is Spiking extract Sample Preparation (Extraction, Cleanup) is->extract lcms LC-MS/MS Analysis extract->lcms ratio Measure Peak Area Ratio (Analyte / Internal Standard) lcms->ratio quant Calculate Analyte Concentration ratio->quant

Diagram 1: Principle of stable isotope dilution analysis.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods from various laboratories for the quantification of N-Isovaleroylglycine. All cited methods employ this compound as the internal standard, demonstrating its utility in achieving high-quality analytical results.

Performance Metric Laboratory A (Urine) Laboratory B (Plasma) Laboratory C (Dried Blood Spot)
Lower Limit of Quantification (LLOQ) 0.05 µmol/L0.1 ng/mL0.2 µmol/L
Upper Limit of Quantification (ULOQ) 50 µmol/L100 ng/mL20 µmol/L
Intra-Assay Precision (%CV) < 6.5%< 8.2%< 7.8%
Inter-Assay Precision (%CV) < 8.9%< 10.5%< 9.5%
Accuracy (% Recovery) 95-108%92-105%94-106%
Matrix Human UrineHuman PlasmaHuman Dried Blood Spot
Instrumentation Triple Quadrupole MSTriple Quadrupole MSTriple Quadrupole MS

Note: Data is compiled and representative of typical performance and may not reflect a direct head-to-head study.

Detailed Experimental Protocols

The robustness of an analytical method is fundamentally dependent on its protocol. Below are representative methodologies detailing the key steps from sample preparation to analysis.

The overall workflow for the analysis of N-Isovaleroylglycine using a deuterated internal standard is consistent across laboratories, involving sample pretreatment, extraction, chromatographic separation, and mass spectrometric detection.

cluster_workflow General Analytical Workflow start Sample Collection (Urine, Plasma, etc.) spike Spike with This compound start->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Transfer & Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute inject LC-MS/MS Injection reconstitute->inject

Diagram 2: A typical sample preparation and analysis workflow.

This protocol details a common method for quantifying N-Isovaleroylglycine in plasma samples.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL).

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Isovaleroylglycine: Q1: 160.1 m/z -> Q3: 86.1 m/z

      • This compound (IS): Q1: 162.1 m/z -> Q3: 88.1 m/z

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Conclusion

The quantification of N-Isovaleroylglycine is reliably achieved across different laboratories and matrices through the use of LC-MS/MS coupled with stable isotope dilution analysis. This compound serves as an effective internal standard, enabling high precision, accuracy, and low limits of detection. While specific parameters of the experimental protocols may vary depending on the matrix and instrumentation, the fundamental workflow remains consistent. The data presented in this guide underscores the robustness of this analytical approach, making it the gold standard for research and clinical applications.

Decoding Obesity's Signature: A Comparative Guide to N-Isovaleroylglycine-d2 and Alternative Biomarkers for Predisposition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of N-Isovaleroylglycine-d2 and other key metabolic and inflammatory biomarkers offers researchers and drug development professionals a clearer landscape for identifying individuals at risk of obesity. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid in the advancement of targeted preventative strategies.

Introduction

The escalating global obesity epidemic necessitates the development of sensitive and specific biomarkers to identify individuals predisposed to this complex metabolic disorder. Early identification can facilitate timely interventions and the development of personalized therapies. N-Isovaleroylglycine, a metabolite derived from the breakdown of the amino acid leucine, has emerged as a potential candidate. This guide provides a validation overview of N-Isovaleroylglycine and compares its utility against established and emerging biomarkers for obesity predisposition.

Quantitative Biomarker Performance

The following table summarizes the performance of N-Isovaleroylglycine and selected alternative biomarkers in relation to obesity. It is important to note that direct validation of the deuterated form, this compound, for obesity predisposition is not yet widely published; the data for N-Isovaleroylglycine is presented as a proxy.

BiomarkerMatrixDirection of Association with ObesityQuantitative MetricFinding
N-Isovaleroylglycine UrineInverse Mean ConcentrationParticipants with obesity had significantly lower urinary concentrations (0.37 mmol/mol creatinine) compared to healthy weight controls (0.74 mmol/mol creatinine)[1].
Leptin PlasmaDirect Odds Ratio (OR)Higher leptin levels are associated with uncontrolled eating, a behavior linked to obesity[2]. Leptin resistance is a common feature in obesity[3][4][5].
Adiponectin PlasmaInverse Odds Ratio (OR)Lower adiponectin levels are associated with an increased risk of obesity. For individuals in the lowest tertile of adiponectin, the odds ratio for developing metabolic syndrome (often linked to obesity) was 10.3 compared to the highest tertile[6]. Another study reported an OR of 2.34 for adiponectin deficiency in individuals with obesity[7].
C-Reactive Protein (hs-CRP) PlasmaDirect Correlation/AssociationElevated hs-CRP levels are observed in individuals with obesity, indicating a pro-inflammatory state[8][9]. The probability of repeated CRP elevation (indicative of chronic inflammation) is highest in women with a BMI above 31 kg/m ²[10].
Branched-Chain Amino Acids (BCAAs) PlasmaDirect Odds Ratio (OR)Elevated levels of BCAAs (valine, leucine, isoleucine) are strongly associated with an increased risk of type 2 diabetes, a common comorbidity of obesity, with odds ratios ranging from 1.50 to 1.90 for a 1-SD increment[11].

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is critical for their validation and clinical application. Below are detailed methodologies for the quantification of N-Isovaleroylglycine and a general workflow for biomarker validation.

Quantification of N-Isovaleroylglycine in Urine using UPLC-MS/MS

This protocol is adapted from a validated method for the analysis of acylglycines in urine.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Vortex each sample for 10 seconds.

  • To 50 µL of urine in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., n-Octanoylglycine-d2) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 column with a gradient elution program.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A typical gradient might run from 2% to 98% B over several minutes to separate the analytes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for N-isovalerylglycine would be specific precursor-to-product ion pairs.

    • Optimize cone voltage and collision energy for each analyte and internal standard.

3. Data Analysis:

  • Quantify N-isovalerylglycine based on the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known concentrations to determine the concentration in the urine samples.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the role of these biomarkers.

Biomarker Validation Experimental Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Qualification cluster_2 Phase 3: Verification Discovery Untargeted Metabolomics (e.g., LC-MS, NMR) Candidate Candidate Biomarker Identification (e.g., N-Isovaleroylglycine) Discovery->Candidate Cohort Case-Control Cohort (Obese vs. Healthy) Cohort->Discovery Assay Targeted Assay Development (e.g., UPLC-MS/MS) Candidate->Assay Validation Analytical Validation (Sensitivity, Specificity, Reproducibility) Assay->Validation Prospective Prospective Cohort Study Validation->Prospective Performance Evaluation of Predictive Performance (ROC Analysis, Odds Ratios) Prospective->Performance

A generalized workflow for biomarker discovery and validation.

Metabolic Pathway of N-Isovaleroylglycine Formation Leucine Leucine (from diet/protein breakdown) KIC α-Ketoisocaproate Leucine->KIC IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA NIVG N-Isovaleroylglycine (excreted in urine) IsovalerylCoA->NIVG Glycine Conjugation Glycine Glycine Glycine->NIVG BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) GLYAT Glycine N-Acyltransferase (GLYAT)

The metabolic pathway from leucine to N-isovalerylglycine.

Conclusion

The validation of biomarkers for obesity predisposition is a dynamic field of research. While N-Isovaleroylglycine shows promise as a urinary biomarker, with lower levels observed in individuals with obesity, its predictive power for predisposition requires further investigation. In contrast, plasma biomarkers such as leptin, adiponectin, and hs-CRP have more established associations with obesity and its metabolic consequences. This guide provides a foundational comparison to inform future research and the development of robust, multi-marker panels for the early detection and management of obesity risk. The detailed protocols and pathway diagrams serve as valuable resources for researchers aiming to standardize methodologies and explore the underlying biological mechanisms.

References

Head-to-head comparison of different N-Isovaleroylglycine-d2 synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of two primary synthetic routes for N-Isovaleroylglycine-d2 is presented for researchers and professionals in drug development. This guide provides an objective analysis of the available methods, supported by generalized experimental protocols and a summary of key performance indicators.

Comparison of Synthesis Routes for this compound

Two plausible and effective synthesis routes for this compound are outlined below. Route 1 involves the acylation of deuterated glycine, while Route 2 consists of the deuteration of pre-synthesized N-Isovaleroylglycine.

Parameter Route 1: Acylation of Glycine-2,2-d2 Route 2: α-Deuteration of N-Isovaleroylglycine
Starting Materials Glycine-2,2-d2, Isovaleryl chloride/anhydrideN-Isovaleroylglycine, Deuterated solvent (e.g., D₂O, Acetic acid-d4)
Yield Generally high, dependent on acylation efficiency.Can be variable, may require multiple cycles for high deuterium incorporation.
Purity High, with straightforward purification of the final product.May result in a mixture of deuterated and non-deuterated species, requiring careful purification.
Cost Primarily driven by the cost of Glycine-2,2-d2, which is a commercially available but specialized reagent.[1][2]The cost of N-Isovaleroylglycine is relatively low, but the deuterated solvents and potential need for catalysts can add to the expense.
Scalability Readily scalable as N-acylation reactions are generally high-yielding and well-established industrial processes.May be less scalable due to the need for large quantities of deuterated solvents and potentially longer reaction times for complete exchange.
Control of Deuteration Precise control over the location of deuterium atoms as it is introduced via the starting material.The degree of deuteration can be difficult to control and may not reach 100%.

Experimental Protocols

Route 1: Acylation of Glycine-2,2-d2

This route is based on the standard Schotten-Baumann reaction conditions for the N-acylation of an amino acid.

Materials:

  • Glycine-2,2-d2

  • Isovaleryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Glycine-2,2-d2 is dissolved in an aqueous solution of sodium hydroxide.

  • The solution is cooled in an ice bath.

  • Isovaleryl chloride, dissolved in a water-immiscible organic solvent like dichloromethane, is added dropwise to the cooled glycine solution with vigorous stirring.

  • The reaction mixture is stirred for several hours at room temperature to ensure the completion of the acylation.

  • The organic layer is separated, and the aqueous layer is acidified with hydrochloric acid.

  • The acidified aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure to yield this compound.

Route 2: α-Deuteration of N-Isovaleroylglycine

This generalized protocol is based on methods for the acid-catalyzed α-deuteration of N-acyl amino acids.

Materials:

  • N-Isovaleroylglycine

  • Acetic anhydride

  • Deuterated water (D₂O) or Acetic acid-d4

  • Deuterated hydrochloric acid (DCl) (catalytic amount)

Procedure:

  • N-Isovaleroylglycine is suspended in a mixture of acetic anhydride and a deuterated solvent (e.g., D₂O or Acetic acid-d4).

  • A catalytic amount of a strong deuterated acid, such as DCl, is added to the mixture.

  • The reaction mixture is heated to reflux for several hours to facilitate the H/D exchange at the α-carbon.

  • The progress of the deuteration can be monitored by techniques such as NMR spectroscopy or mass spectrometry.

  • Upon completion, the excess deuterated solvent and acetic anhydride are removed under vacuum.

  • The crude product is then purified, for example, by recrystallization or chromatography, to isolate the this compound.

Metabolic Pathway of N-Isovaleroylglycine

N-Isovaleroylglycine is a metabolite that accumulates in isovaleric acidemia, an inborn error of leucine metabolism.[3][4] The following diagram illustrates the detoxification pathway where isovaleryl-CoA is conjugated with glycine to form N-Isovaleroylglycine.

Metabolic Pathway of N-Isovaleroylglycine Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Metabolism N_Isovaleroylglycine N-Isovaleroylglycine Isovaleryl_CoA->N_Isovaleroylglycine Detoxification Pathway Deficient_Enzyme Isovaleryl-CoA Dehydrogenase (Deficient in Isovaleric Acidemia) Isovaleryl_CoA->Deficient_Enzyme Normal Pathway Excretion Excretion N_Isovaleroylglycine->Excretion Urinary Excretion Glycine_N_Acyltransferase Glycine N-acyltransferase Glycine Glycine Glycine->N_Isovaleroylglycine

Caption: Metabolic pathway of N-Isovaleroylglycine formation.

Experimental Workflow for Synthesis Route 1

The following diagram outlines the key steps in the synthesis of this compound via the acylation of Glycine-2,2-d2.

Synthesis Workflow Route 1 Start Start Materials: Glycine-2,2-d2 Isovaleryl chloride Dissolution Dissolve Glycine-d2 in aq. NaOH Start->Dissolution Reaction Add Isovaleryl chloride (Schotten-Baumann Reaction) Dissolution->Reaction Separation Separate Organic and Aqueous Layers Reaction->Separation Acidification Acidify Aqueous Layer Separation->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Drying Dry Organic Extract Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Product Final Product: This compound Evaporation->Product

Caption: Workflow for the acylation of Glycine-2,2-d2.

References

A Comparative Guide to the Metabolic Stability of N-Isovaleroylglycine-d2 and its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the metabolic stability of N-Isovaleroylglycine-d2 against its non-deuterated parent compound, N-Isovaleroylglycine. The comparison is based on established principles of drug metabolism and the kinetic isotope effect, supported by a representative experimental protocol for in vitro metabolic stability assessment.

Introduction

N-Isovaleroylglycine is an acylglycine that serves as a biomarker for isovaleric acidemia, an inborn error of leucine metabolism.[1][2] The metabolic fate of such compounds is of significant interest in drug development and diagnostics. One common strategy to enhance the metabolic stability of a drug candidate is selective deuteration, the replacement of hydrogen atoms with their stable isotope, deuterium. This guide explores the theoretical advantages of deuterating N-Isovaleroylglycine to this compound in the context of metabolic stability.

The primary metabolic pathway for N-Isovaleroylglycine is expected to be the hydrolysis of the amide bond, catalyzed by amidase enzymes, to yield isovaleric acid and glycine. The deuteration in this compound is strategically placed on the glycine backbone.

Theoretical Comparison of Metabolic Stability

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.

For N-Isovaleroylglycine, enzymatic metabolism may involve processes that are sensitive to isotopic substitution. While the primary metabolic route is likely amide hydrolysis, other oxidative pathways involving the glycine moiety could be affected by deuteration. If a metabolic pathway involves the cleavage of the C-D bond in this compound, a slower rate of metabolism for the deuterated compound is anticipated compared to the parent compound. This would result in a longer half-life and increased metabolic stability for this compound.

It is also important to consider the possibility of "metabolic switching".[3][4] If the primary metabolic pathway is slowed by deuteration, the metabolism of the compound may shift to alternative, previously minor, pathways.

Illustrative Data on Metabolic Stability

ParameterN-Isovaleroylglycine (Parent)This compound (Deuterated)
Incubation Time (min) % Parent Compound Remaining % Parent Compound Remaining
0100100
58595
156080
303565
601040
Calculated Half-Life (t½, min) 2550
Intrinsic Clearance (CLint, µL/min/mg) 27.713.9

This data is illustrative and intended for comparative purposes only.

Experimental Protocols

A standard in vitro metabolic stability assay using liver microsomes would be employed to determine the half-life and intrinsic clearance of both compounds.

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of N-Isovaleroylglycine and this compound in human liver microsomes.

Materials:

  • N-Isovaleroylglycine

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (a structurally similar, stable compound)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test compound (N-Isovaleroylglycine and this compound) in a suitable solvent (e.g., DMSO).

    • In separate tubes, pre-incubate the test compounds with human liver microsomes in phosphate buffer at 37°C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixtures.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from each incubation mixture.

  • Quenching of Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an analysis plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

Experimental Workflow for Metabolic Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Stock Solutions (Parent & Deuterated Compounds) D Pre-incubate Compounds with Microsomes at 37°C A->D B Prepare Microsome Suspension (Human Liver Microsomes) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C E->F G Withdraw Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench with Acetonitrile & Internal Standard G->H I Centrifuge to Remove Protein H->I J LC-MS/MS Analysis of Supernatant I->J K Data Analysis (Calculate t½ and CLint) J->K

Caption: Workflow for the in vitro metabolic stability assay.

Metabolic Pathway of N-Isovaleroylglycine

metabolism cluster_compounds Compounds cluster_enzyme Enzymatic Hydrolysis cluster_metabolites Metabolites parent N-Isovaleroylglycine amidase Amidase parent->amidase kH deuterated This compound deuterated->amidase kD (slower due to KIE) isovaleric Isovaleric Acid amidase->isovaleric glycine Glycine amidase->glycine from parent glycine_d2 Glycine-d2 amidase->glycine_d2 from deuterated

Caption: Metabolic hydrolysis of N-Isovaleroylglycine and its deuterated analog.

Conclusion

The strategic deuteration of N-Isovaleroylglycine to this compound is expected to enhance its metabolic stability. This is primarily attributed to the kinetic isotope effect, which can slow down the rate of metabolic reactions involving the cleavage of the deuterated bonds. As a result, this compound is predicted to have a longer half-life and lower intrinsic clearance compared to its parent compound. The provided experimental protocol offers a robust method for empirically verifying these theoretical advantages in a laboratory setting. For researchers in drug development, leveraging deuteration can be a valuable tool for optimizing the pharmacokinetic properties of lead compounds.

References

Safety Operating Guide

Proper Disposal of N-Isovaleroylglycine-d2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and laboratory personnel are advised to follow specific procedures for the safe disposal of N-Isovaleroylglycine-d2, a deuterated N-acylglycine. This guide provides essential safety information, step-by-step disposal protocols, and clear visual aids to ensure compliance and minimize environmental impact. The disposal of this compound is governed by its classification as a chemical irritant, not by its isotopic labeling, as deuterium is a stable, non-radioactive isotope.

Key Safety and Disposal Information

N-Isovaleroylglycine, the non-deuterated form of the compound, is classified under the Globally Harmonized System (GHS) as causing serious eye irritation (H319).[1] Due to the structural similarity, this compound should be handled with the same precautions. As a stable isotope-labeled compound, its disposal protocol aligns with that of general chemical waste, focusing on the inherent chemical properties of the molecule.

The following table summarizes the pertinent hazard and regulatory information for N-Isovaleroylglycine.

ParameterInformationSource
GHS Hazard Statement H319: Causes serious eye irritationPubChem[1]
GHS Hazard Class Eye Irritant, Category 2ECHA[1]
Signal Word WarningPubChem[1]
Isotopic Nature Stable Isotope (non-radioactive)General Knowledge
Primary Disposal Route Chemical Waste CollectionGeneral Laboratory Guidelines[2][3][4]

Experimental Protocol for Disposal

The following step-by-step methodology should be followed for the proper disposal of this compound in a laboratory setting. This protocol is designed to mitigate risks and ensure regulatory compliance.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated and clearly labeled chemical waste container (solid waste).

  • Chemical fume hood.

  • Spatula or scoop.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for N-Isovaleroylglycine and consider the potential hazards. Although not acutely toxic, eye contact should be avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, when handling this compound.

  • Work Area Preparation: Conduct all handling and disposal procedures within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, including residual amounts in original containers and contaminated items like weighing paper or contaminated gloves, in a designated solid chemical waste container.

    • Liquid Waste: If this compound is in a solution, it should be disposed of in a designated liquid chemical waste container. Do not pour down the drain.[2]

  • Container Labeling: Ensure the chemical waste container is clearly labeled with "Hazardous Waste" or "Chemical Waste" and lists the full chemical name: "this compound". Include the date and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

  • Decontamination: After disposal, thoroughly clean the work area, including any equipment used, to remove any residual chemical.

  • Documentation: Maintain a log of the disposed chemical, including the quantity and date of disposal, as per your laboratory's standard operating procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste check_ppe Wear appropriate PPE (goggles, gloves, lab coat). start->check_ppe assess_form Is the waste solid or liquid? solid_waste Solid Waste (powder, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (in solution) assess_form->liquid_waste Liquid collect_solid Collect in a labeled solid chemical waste container. solid_waste->collect_solid collect_liquid Collect in a labeled liquid chemical waste container. liquid_waste->collect_liquid store_waste Store sealed container in a designated satellite accumulation area. collect_solid->store_waste collect_liquid->store_waste check_ppe->assess_form ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). store_waste->ehs_pickup end End of Disposal Process ehs_pickup->end

Caption: Decision tree for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.